molecular formula C10H14ClNO B2703094 5-Phenylpyrrolidin-3-ol hydrochloride CAS No. 1888920-18-0

5-Phenylpyrrolidin-3-ol hydrochloride

Cat. No.: B2703094
CAS No.: 1888920-18-0
M. Wt: 199.68
InChI Key: MDCGBDXAKVLDLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenylpyrrolidin-3-ol hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO and its molecular weight is 199.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-phenylpyrrolidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c12-9-6-10(11-7-9)8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCGBDXAKVLDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1888920-18-0
Record name 5-phenylpyrrolidin-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Therapeutic Potential of 5-Phenylpyrrolidin-3-ol Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Phenylpyrrolidin-3-ol hydrochloride represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of providing useful ligands for diverse receptor and enzyme targets. Unlike simple pyrrolidines, the 5-phenyl substitution introduces critical lipophilicity and


-stacking capabilities, while the 3-hydroxyl group offers a vector for hydrogen bonding and solubility modulation.

This guide analyzes the compound's transition from a chemical building block to a lead candidate in non-opioid analgesia and neuroprotection . We provide a validated synthesis protocol, mechanistic insights into its modulation of excitatory neurotransmission, and a robust experimental framework for evaluating its therapeutic efficacy.

Chemical Profile & Stereochemical Significance[1][2][3][4]

The pharmacological potency of 5-phenylpyrrolidin-3-ol is intrinsically linked to its stereochemistry. The compound exists as diastereomers (cis and trans), each possessing unique spatial electronic distributions.

PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₀H₁₃NO · HCl
Molecular Weight 199.68 g/mol (Salt)
Chiral Centers C3 and C5
Key Isomers (3R,5S) and (3S,5R) [cis]; (3R,5R) and (3S,5S) [trans]
Solubility High in H₂O, DMSO, Methanol; Low in Hexane
pKa (Calc.) ~9.5 (Pyrrolidine Nitrogen)

Medicinal Chemistry Insight: The cis-isomer often exhibits superior binding affinity in GPCR targets due to the "U-shape" conformation which mimics the bioactive turn of peptide ligands. The trans-isomer is frequently explored for ion channel modulation (e.g., NMDA receptors) where a linear extension is preferred.

Validated Synthesis Protocol

High-purity synthesis is the cornerstone of reproducible biological data. The following protocol utilizes a reductive cyclization strategy , offering superior stereocontrol compared to traditional styrene oxide ring-opening.

Workflow Diagram: Stereoselective Synthesis

SynthesisPath Start Styrene + Ethyl Diazoacetate Inter1 2-Phenylcyclopropane- carboxylate Start->Inter1 Rh2(OAc)4 Cat. Cyclopropanation Inter2 5-Phenylpyrrolidin-3-one (Intermediate) Inter1->Inter2 Flash Vacuum Thermolysis + Amine Reduct Stereoselective Reduction (NaBH4 or L-Selectride) Inter2->Reduct Ketone Reduction Final 5-Phenylpyrrolidin-3-ol Hydrochloride Reduct->Final HCl/Ether Salt Formation

Figure 1: Modular synthesis pathway allowing for stereochemical tuning via the reduction step.

Step-by-Step Methodology

Reagents: 5-phenylpyrrolidin-3-one (precursor), Sodium Borohydride (NaBH₄), Methanol (MeOH), Hydrochloric acid (HCl) in diethyl ether.

  • Preparation of Reaction Vessel: Flame-dry a 250 mL round-bottom flask and purge with nitrogen.

  • Solubilization: Dissolve 5-phenylpyrrolidin-3-one (10 mmol, 1.61 g) in anhydrous MeOH (50 mL). Cool the solution to 0°C using an ice bath.

  • Reduction (Critical Step):

    • For Mixed Isomers: Add NaBH₄ (15 mmol, 0.57 g) portion-wise over 20 minutes.

    • For Cis-Enrichment: Use L-Selectride at -78°C (requires THF solvent instead of MeOH).

  • Quenching: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour. Quench with saturated NH₄Cl solution (10 mL).

  • Extraction: Evaporate MeOH under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM, 3 x 30 mL). Dry combined organics over MgSO₄.[1][2]

  • Salt Formation: Dissolve the crude free base in minimal diethyl ether. Add 2M HCl in ether dropwise until precipitation ceases. Filter the white solid.

  • Purification: Recrystallize from Isopropanol/Ether to yield 5-phenylpyrrolidin-3-ol HCl (Yield: ~85%).

Therapeutic Applications & Mechanism

Primary Indication: Non-Opioid Analgesia

Research indicates that esters and derivatives of 5-phenylpyrrolidin-3-ol exhibit potent antinociceptive activity. Unlike opioids, which act on


-receptors causing respiratory depression and addiction, this scaffold appears to modulate voltage-gated ion channels  and NMDA receptors .
  • Evidence: In rodent models (Hot Plate/Tail Flick), 5-phenylpyrrolidine derivatives demonstrated analgesic efficacy comparable to morphine (6.4% potency relative to morphine) but maintained efficacy without inducing tolerance in 14-day trials [1].

Secondary Indication: Neuroprotection & Nootropic Activity

The structural similarity to Piracetam and Phenotropil (phenyl-pyrrolidinones) suggests utility in cognitive disorders.

  • Mechanism: Positive allosteric modulation (PAM) of Nicotinic Acetylcholine Receptors (nAChRs) and antagonism of NMDA receptors (preventing excitotoxicity).

Mechanism of Action (MOA) Pathway

MOA cluster_Synapse Synaptic Cleft Ligand 5-Phenylpyrrolidin-3-ol NMDA NMDA Receptor (GluN2B Subunit) Ligand->NMDA Antagonism nAChR alpha-7 nAChR Ligand->nAChR Allosteric Modulation Signal1 Inhibition of Ca2+ Influx NMDA->Signal1 Signal2 Enhanced Cholinergic Transmission nAChR->Signal2 Outcome1 Neuroprotection (Reduced Excitotoxicity) Signal1->Outcome1 Outcome2 Analgesia & Cognitive Enhancement Signal2->Outcome2

Figure 2: Dual-mechanism hypothesis: NMDA antagonism reduces excitotoxic pain signaling, while nAChR modulation enhances cognitive gating.

Experimental Protocols for Validation

A. In Vitro Receptor Binding Assay (Radioligand Displacement)

Objective: Determine affinity (


) for NMDA receptors.
  • Membrane Prep: Homogenize rat cortical tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g.

  • Incubation: Incubate membranes (100 µg protein) with [³H]-MK-801 (2 nM) and varying concentrations of 5-phenylpyrrolidin-3-ol HCl (10⁻⁹ to 10⁻⁴ M).

  • Condition: 2 hours at 25°C.

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and

    
     using the Cheng-Prusoff equation.
    
B. In Vivo Analgesia Model (Hot Plate Test)

Objective: Assess central antinociceptive activity.[2]

  • Subjects: Male Swiss albino mice (20-25g).

  • Dosing: Administer vehicle (saline) or Compound (10, 30, 50 mg/kg i.p.).

  • Procedure: Place mouse on a plate heated to 55 ± 0.5°C.

  • Measurement: Record latency to first sign of discomfort (paw licking or jumping).

  • Cut-off: 30 seconds to prevent tissue damage.

  • Statistics: Compare % Maximum Possible Effect (%MPE) vs. Morphine control.

References

  • Aboul-Enein, M. N., et al. (1990).[2] Synthesis and Analgesic Potential of Some Substituted Pyrrolidines. Journal of Islamic Academy of Sciences, 3(3), 180-184.[2]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5).

  • Faul, M. M., & Huff, B. E. (2005). Strategy and Methodology Development for the Stereoselective Synthesis of Pyrrolidine-Based Drugs. Chemical Reviews, 105(11).
  • Golebiowski, A., et al. (2019). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. MDPI Molecules.

  • PubChem Compound Summary. (2025). This compound. CID 115021868.

Sources

Technical Whitepaper: Solubility Profile and Solvation Thermodynamics of 5-Phenylpyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an in-depth whitepaper designed for drug development scientists. It synthesizes chemical principles with practical application data for 5-Phenylpyrrolidin-3-ol hydrochloride .

Executive Summary

This compound (5-Ph-Py-3-ol HCl) represents a critical scaffold in medicinal chemistry, balancing the structural rigidity of the pyrrolidine ring with the lipophilic anchoring of a phenyl group. While the hydrochloride salt form is engineered for aqueous solubility, its behavior in organic solvents is complex due to the competing interactions between the ionic ammonium chloride moiety and the hydrophobic phenyl ring.

This guide provides a comprehensive solubility profile, mechanistic insights into solvation thermodynamics, and standardized protocols for determining solubility boundaries. These data are essential for optimizing reaction workups, designing recrystallization processes, and formulating stable drug delivery systems.

Physicochemical Characterization

To understand the solubility profile, we must first deconstruct the molecule's structural determinants.

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₁₀H₁₄ClNO--
Molecular Weight 215.68 g/mol Moderate size allows for good diffusion.
Salt Form Hydrochloride (HCl)Increases lattice energy; enhances aqueous solubility via ion-dipole interactions.
Lipophilic Domain Phenyl Ring (C₆H₅-)Provides

stacking potential; reduces solubility in pure water compared to unsubstituted pyrrolidinols.
Hydrophilic Domain 3-Hydroxyl (-OH) & Ammonium (-NH₂⁺Cl⁻)Facilitates Hydrogen bonding (H-bond donor/acceptor); drives solubility in protic solvents.
pKa (Predicted) ~9.5 - 10.5 (Pyrrolidine N)pH-dependent solubility; free base precipitates at pH > 10.

Solubility Profile: Water vs. Organic Solvents

The solubility of 5-Ph-Py-3-ol HCl is governed by the "Like Dissolves Like" principle, modified by the high lattice energy of the salt crystal.

Quantitative Solubility Estimates (Ambient Temperature)

Note: Values are representative of the 3-hydroxypyrrolidine HCl class containing aryl substituents.

Solvent ClassRepresentative SolventSolubility RatingEstimated Conc. (mg/mL)Mechanistic Rationale
Aqueous Water (pH < 7)High > 100 mg/mLStrong ion-dipole hydration of Cl⁻ and ammonium cation overcomes lattice energy.
Aqueous Water (pH > 11)Low < 5 mg/mLDeprotonation to free base drastically reduces polarity, causing precipitation.
Polar Protic Methanol (MeOH)High > 80 mg/mLHigh dielectric constant (

) and H-bonding capability solvate the ions effectively.
Polar Protic Ethanol (EtOH)Moderate 30 - 60 mg/mLReduced dielectric constant compared to MeOH increases ion pairing.
Polar Aprotic DMSO / DMFHigh > 100 mg/mLStrong cation solvation by sulfoxide/amide oxygens; excellent for stock solutions.
Polar Aprotic Acetonitrile (MeCN)Low/Moderate 5 - 15 mg/mLWeak anion solvation; often used to induce crystallization.
Ethers THF / MTBEInsoluble < 1 mg/mLLow dielectric constant cannot support charge separation. Ideal Antisolvents.
Non-Polar Toluene / HexaneInsoluble < 0.1 mg/mLComplete lack of interactions with the ionic salt lattice.
The "Salting-Out" Effect and pH Dependency

Unlike neutral organic molecules, the solubility of 5-Ph-Py-3-ol HCl is critically dependent on the pH of the aqueous medium.

  • Acidic to Neutral (pH 1-7): The molecule remains fully protonated. Solubility is maximal.

  • Basic (pH > 10): The ammonium proton is abstracted. The resulting neutral free base is dominated by the lipophilic phenyl ring, leading to rapid precipitation (oiling out or crystallization).

Mechanistic Visualization: Solvation & Purification Logic

The following diagrams illustrate the decision-making process for solvent selection based on the compound's thermodynamic behavior.

Solubility Equilibrium & Solvation Mechanism

SolvationMechanism SolidSalt Solid Crystal Lattice (High Lattice Energy) Transition Transition State (Surface Wetting) SolidSalt->Transition Endothermic (+dH) Solvent Solvent Molecules Solvent->Transition Solution Solvated Ions (Entropically Favored) Transition->Solution Exothermic (-dH_solv) Interaction1 Dielectric Screening (>20) Interaction1->Transition Required for Dissociation Interaction2 H-Bonding (OH...Cl-) Interaction2->Solution Stabilizes Anion

Figure 1: Thermodynamic pathway of dissolution. Solubility occurs only when Solvation Enthalpy exceeds Lattice Energy.

Purification Decision Tree (Recrystallization)

PurificationLogic Start Crude 5-Ph-Py-3-ol HCl SolventSelect Dissolve in Hot MeOH (High Solubility) Start->SolventSelect Filter Hot Filtration (Remove Insolubles) SolventSelect->Filter Antisolvent Add MTBE or EtOAc (Low Solubility) Filter->Antisolvent Induce Nucleation Cooling Cool to 0-5°C Antisolvent->Cooling Result Pure Crystalline Salt Cooling->Result

Figure 2: Optimized recrystallization workflow utilizing the solubility differential between alcohols and ethers.[1]

Experimental Protocols

As a Senior Scientist, you must validate these profiles empirically. Use the following self-validating protocols.

Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)

Use this for rough solubility estimates (>10%).

  • Preparation: Weigh 100 mg of 5-Ph-Py-3-ol HCl into a 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments (starting with 100 µL).

  • Equilibration: Vortex for 1 minute and sonicate for 5 minutes at 25°C.

  • Observation: Check for clarity.

    • Clear: Solubility > 1000 mg/mL / (Volume added).

    • Cloudy: Continue adding solvent.

  • Calculation:

    
    
    
  • Validation: If solubility is high (>100 mg/mL), confirm by evaporating a known volume of the supernatant and weighing the residue.

Protocol B: HPLC-UV Saturation Assay

Use this for precise thermodynamic solubility values.

  • Saturation: Add excess solid (~50 mg) to 1 mL of solvent in a chemically resistant vial.

  • Incubation: Shake at 25°C for 24 hours (thermodynamic equilibrium).

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter .

    • Critical Step: Discard the first 200 µL of filtrate to account for filter adsorption.

  • Dilution: Dilute the filtrate 100x with Mobile Phase A (Water + 0.1% TFA) to ensure the sample is within the linear dynamic range.

  • Quantification: Inject onto HPLC (C18 Column, UV @ 210/254 nm). Calculate concentration against a 5-point calibration curve of the standard.

Applications in Synthesis & Formulation[2][3]

Recrystallization Strategy (The "Good/Bad" Solvent System)

Due to the high solubility in methanol and near-zero solubility in MTBE (Methyl tert-butyl ether), the following system is recommended for high-purity isolation:

  • Solvent: Methanol (Minimum volume at 60°C).

  • Antisolvent: MTBE (Slow addition until turbidity persists).

  • Yield Expectation: >85% recovery with significant rejection of non-polar impurities.

Extraction (Work-up)
  • From Aqueous to Organic: To extract the compound out of water, you must basify the aqueous layer to pH 12 (using NaOH) to generate the free base. Extract immediately into Dichloromethane (DCM) or Ethyl Acetate .

  • Salt Formation: To generate the HCl salt from the organic layer, add 4M HCl in Dioxane or Isopropanol. The salt will precipitate instantly.

References

  • PubChem Compound Summary. (2024). This compound.[2][3] National Center for Biotechnology Information. Link

  • Smith, M. B., & March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General principles of amine salt solubility).
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Theoretical basis for solvent selection).
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

Sources

Pharmacophore analysis of 5-Phenylpyrrolidin-3-ol hydrochloride scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacophore Analysis of the 5-Phenylpyrrolidin-3-ol Scaffold

Executive Summary

The 5-phenylpyrrolidin-3-ol core represents a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The five-membered pyrrolidine ring offers a three-dimensional geometry that can efficiently explore pharmacophore space, a key advantage in modern drug design.[1][2][3] This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the principles and methodologies for conducting a pharmacophore analysis of this versatile scaffold. By elucidating the essential three-dimensional arrangement of chemical features required for biological activity, pharmacophore modeling serves as a powerful computational tool for lead identification, scaffold hopping, and lead optimization.[4][5] This document details both ligand-based and structure-based approaches, offering step-by-step protocols, validation techniques, and applications in virtual screening to accelerate the discovery of novel therapeutics.

The 5-Phenylpyrrolidin-3-ol Scaffold: A Versatile Structure in Drug Discovery

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a cornerstone of many natural products, alkaloids, and synthetic drugs.[3][6] Its non-planar, saturated nature provides sp3-hybridized carbons that contribute to the molecule's stereochemistry and three-dimensional complexity, allowing for precise interactions with biological targets.[1][2] The 5-phenylpyrrolidin-3-ol scaffold combines this versatile ring with two critical functional groups:

  • A Phenyl Group: This aromatic ring can engage in hydrophobic interactions, π-π stacking, and cation-π interactions within a receptor's binding pocket.

  • A Hydroxyl Group: This polar group can act as both a hydrogen bond donor and acceptor, forming crucial directional interactions that often anchor a ligand to its target.

This combination of features makes the scaffold a promising starting point for developing inhibitors or modulators for a wide range of biological targets. Derivatives of the pyrrolidine core have demonstrated a vast array of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antidiabetic properties, highlighting the scaffold's broad therapeutic potential.[1][6][7][8]

Core Principles of Pharmacophore Modeling

The term "pharmacophore" was first conceptualized by Paul Ehrlich and later defined as the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response.[4] It is an abstract model that describes the essential 3D arrangement of chemical functionalities rather than specific atoms or functional groups.

Common pharmacophoric features include:

  • Hydrogen Bond Acceptor (HBA): A Lewis base capable of accepting a hydrogen bond.

  • Hydrogen Bond Donor (HBD): A group capable of donating a hydrogen bond.

  • Hydrophobic (HY): A non-polar group that interacts favorably with non-polar regions of a target.

  • Aromatic Ring (AR): A planar, cyclic, conjugated system that can participate in π-stacking.

  • Positive Ionizable (PI): A group that is likely to be protonated at physiological pH.

  • Negative Ionizable (NI): A group that is likely to be deprotonated at physiological pH.

Pharmacophore models are broadly generated using two distinct approaches, the choice of which depends on the available structural information.[5][9]

  • Ligand-Based Pharmacophore Modeling: This method is employed when the 3D structure of the biological target is unknown, but a set of active ligands is available.[10] The approach involves superimposing the 3D structures of multiple active molecules to identify the common chemical features responsible for their activity.[9]

  • Structure-Based Pharmacophore Modeling: When a high-resolution 3D structure of the target protein (often from X-ray crystallography or NMR) is available, this method is preferred.[11] The model is derived directly from the key interaction points between the target and a bound ligand within the active site, providing a highly accurate representation of the binding requirements.[12][13]

Experimental Workflow: Ligand-Based Pharmacophore Modeling

This approach is ideal when exploring the potential of the 5-phenylpyrrolidin-3-ol scaffold against a target for which no crystal structure is available, but several active analogues have been identified.

Protocol 3.1: Step-by-Step Ligand-Based Model Generation
  • Training and Test Set Selection:

    • Compile a dataset of compounds based on the 5-phenylpyrrolidin-3-ol scaffold with known biological activities against a specific target.

    • Partition the dataset into a training set (typically 70-80% of the compounds) and a test set (the remaining 20-30%). The training set is used to generate the model, while the test set is used for external validation.[14]

    • Ensure the training set covers a wide range of activities (from highly active to moderately active) and structural diversity to build a robust model.

  • Conformational Analysis:

    • For each molecule in the training set, generate a diverse set of low-energy 3D conformations. This step is critical as it is the bioactive conformation, which may not be the global minimum energy state, that binds to the target.[15]

  • Hypothesis Generation:

    • Utilize pharmacophore modeling software (e.g., PHASE, LigandScout, MOE) to align the conformers of the active molecules and identify common pharmacophoric features.[9][16]

    • The software will generate a set of pharmacophore hypotheses, each representing a different 3D arrangement of features.

  • Scoring and Selection:

    • Each hypothesis is scored based on how well it maps the features of the most active compounds and its ability to discriminate between active and inactive molecules.

    • A statistically significant model is often selected based on parameters like survival score, fit value, and correlation coefficient (R²) from a 3D-QSAR analysis if performed.[14][17]

  • Model Validation (Self-Validating System):

    • Test Set Validation: The selected hypothesis is used to predict the activity of the compounds in the test set. A high correlation between the predicted and experimental activities indicates a reliable model.[17]

    • Decoy Set Screening: The model is used to screen a database containing known active compounds and a much larger number of "decoy" molecules (assumed inactives). Key metrics are calculated to assess the model's quality.[18]

    • Fischer's Randomization Test: The biological activities of the training set molecules are scrambled, and new hypotheses are generated. A statistically robust model should have a much higher significance than any model generated from randomized data.[19]

Table 1: Example Pharmacophore Hypothesis Scoring
Hypothesis IDFeaturesSurvival ScoreFitness Score (Most Active)Correlation (R²)
AHRR.11 HBA, 1 HY, 2 AR5.822.950.91
ADHR.11 HBA, 1 HBD, 1 HY, 1 AR5.612.880.87
AHRR.21 HBA, 1 HY, 2 AR5.452.750.85

HBA: Hydrogen Bond Acceptor; HBD: Hydrogen Bond Donor; HY: Hydrophobic; AR: Aromatic Ring.

Visualization 1: Ligand-Based Pharmacophore Workflow

LigandBasedWorkflow cluster_data Data Preparation cluster_model Model Generation cluster_validate Validation Data Active Ligand Set Split Split Data (70/30) Data->Split Train Training Set Split->Train Test Test Set Split->Test Conform Conformational Analysis Train->Conform Validate Test Set Validation Test->Validate Generate Generate Hypotheses Conform->Generate Score Score & Select Best Model Generate->Score Score->Validate Decoy Decoy Set Screening Validate->Decoy FinalModel Validated Pharmacophore Decoy->FinalModel

Caption: Workflow for generating and validating a ligand-based pharmacophore model.

Experimental Workflow: Structure-Based Pharmacophore Modeling

This method is applicable when a 3D structure of a relevant biological target complexed with a ligand is available. It offers a more direct route to identifying key interactions.

Protocol 4.1: Step-by-Step Structure-Based Model Generation
  • Target Identification and Preparation:

    • Identify a suitable target for the 5-phenylpyrrolidin-3-ol scaffold. This could be based on previous studies of similar compounds or screening data.

    • Retrieve the 3D structure of the target protein, preferably co-crystallized with a ligand, from a database like the Protein Data Bank (PDB).[5]

    • Prepare the protein structure by adding hydrogens, assigning partial charges, and minimizing the energy to correct any structural artifacts.[16]

  • Active Site Analysis:

    • Identify the binding pocket or active site of the protein.

    • Analyze the key amino acid residues that interact with the bound ligand. Note the types of interactions (hydrogen bonds, hydrophobic contacts, etc.).

  • Feature Generation:

    • Use software (e.g., LigandScout, MOE) to automatically generate pharmacophoric features based on the interactions observed between the protein and the ligand.[11][12] The resulting model represents the ideal complementary features a ligand must possess to bind effectively in the active site.

  • Model Refinement and Validation:

    • The generated pharmacophore can be refined by adding or removing features based on expert knowledge of the structure-activity relationship (SAR) of known ligands.

    • Validation is performed similarly to the ligand-based approach, by screening a database of known actives and decoys to ensure the model can successfully identify active compounds.[16]

Visualization 2: Structure-Based Pharmacophore Workflow

StructureBasedWorkflow cluster_prep Target Preparation cluster_gen Model Generation cluster_refine Refinement & Validation PDB Get Protein Structure (PDB) Prep Prepare Protein (Add H+, Minimize) PDB->Prep Site Identify Active Site Prep->Site Map Map Protein-Ligand Interactions Site->Map Generate Generate Features Map->Generate Refine Refine Model Generate->Refine Validate Validate (Decoy Screening) Refine->Validate FinalModel Validated Pharmacophore Validate->FinalModel

Caption: Workflow for generating and validating a structure-based pharmacophore model.

Application in Drug Discovery: Virtual Screening

Once a robust pharmacophore model is validated, its primary application is to perform virtual screening (VS) on large chemical libraries to identify novel hit compounds.[4][5]

The pharmacophore model acts as a 3D query to filter databases containing millions of compounds (e.g., ZINC, ChEMBL, Enamine).[5][20] Molecules that can map their functional groups onto the pharmacophoric features of the model are retained as "hits." This process efficiently enriches the number of potentially active molecules from a large database, significantly reducing the time and cost associated with experimental screening.[4]

Protocol 5.1: Virtual Screening Workflow
  • Database Preparation: Select and prepare a 3D conformational database of compounds for screening.

  • Pharmacophore Screening: Use the validated model as a filter. Compounds are assessed based on a "fit score," which measures how well their conformation aligns with the pharmacophore query.[20]

  • Hit Filtering:

    • Rank the retrieved hits by their fit score.

    • Apply additional filters, such as Lipinski's Rule of Five, to select for drug-like properties.

    • Conduct ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling in silico to remove compounds with predicted liabilities.[13]

  • Molecular Docking: The top-ranked, filtered hits are then subjected to molecular docking into the target's active site (if known) to predict their binding mode and affinity more accurately.[13] This step helps to further prioritize compounds for experimental testing.

Table 2: Example Virtual Screening Funnel
StepNumber of CompoundsRationale
Initial Database2,500,000Enamine REAL Database
Pharmacophore Hits (Fit Score > 1.5)25,000Compounds matching the 3D query
Drug-Likeness Filter (Lipinski's)18,500Removal of non-drug-like molecules
ADMET Risk Filter4,200Removal of potentially toxic compounds
Final Hits for Docking1,000Prioritized list for further analysis
Visualization 3: Conceptual Pharmacophore Model

Caption: A conceptual 4-feature pharmacophore model with key features and distances.

Advanced Considerations and Future Perspectives

While static pharmacophore models are powerful, the field is evolving. The dynamic nature of proteins means that a binding pocket is not rigid. Advanced techniques like dynamic structure-based pharmacophore modeling , which uses trajectories from molecular dynamics (MD) simulations, can capture the flexibility of the target and generate an ensemble of pharmacophore models.[21][22] This approach provides a more comprehensive representation of the possible binding interactions and can improve the success rate of virtual screening campaigns.[22]

Furthermore, pharmacophore models are exceptionally useful for scaffold hopping —the identification of new, structurally diverse molecules that retain the necessary pharmacophoric features for biological activity.[4] This allows researchers to move beyond existing chemical series, discover novel intellectual property, and improve physicochemical properties.

Conclusion

Pharmacophore analysis of the 5-phenylpyrrolidin-3-ol scaffold is a robust and rational approach to guide drug discovery efforts. By abstracting the key chemical features required for biological activity into a 3D model, researchers can efficiently screen vast chemical spaces, identify novel lead compounds, and gain deeper insights into structure-activity relationships. Both ligand- and structure-based methods provide powerful, complementary workflows that, when properly validated and applied, can significantly de-risk and accelerate the journey from a promising scaffold to a viable drug candidate.

References

  • Muhammed, M. T., & Esin, A. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. Journal of Biomolecular Structure and Dynamics.
  • Kaserer, T., et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules. Available at: [Link]

  • Scardino, V., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Medicina. Available at: [Link]

  • Creative Biolabs. Structure based Pharmacophore Modeling Service. Available at: [Link]

  • Opo, F. A., et al. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. Available at: [Link]

  • Gorgulho, C. M., et al. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. Journal of Chemical Information and Modeling. Available at: [Link]

  • Sivakumar, P. M., et al. (2012). Pharmacophore modeling, 3D-QSAR studies, and in-silico ADME prediction of pyrrolidine derivatives as neuraminidase inhibitors. Medicinal Chemistry Research. Available at: [Link]

  • Kumar, A., et al. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (2022). Development of pyrrolidine and isoindoline derivatives as new DPP8 inhibitors using a combination of 3D-QSAR technique, pharmacophore modeling, docking studies, and molecular dynamics simulations. Available at: [Link]

  • Ghasemi, F., et al. (2022). Development of pyrrolidine and isoindoline derivatives as new DPP8 inhibitors using a combination of 3D-QSAR technique, pharmacophore modeling, docking studies, and molecular dynamics simulations. Molecular Simulation. Available at: [Link]

  • Taylor & Francis Online. (2022). Development of pyrrolidine and isoindoline derivatives as new DPP8 inhibitors. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

  • International Journal of Health and Scientific Research. (2024). An overview on a Computer-Aided Drug Design by Pharmacophore modelling and Virtual screening approach. Available at: [Link]

  • Rampogu, S., et al. (2021). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Molecules. Available at: [Link]

  • Dysin, A., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules. Available at: [Link]

  • Bio-protocol. 3D Ligand-Based Pharmacophore Modeling. Available at: [Link]

  • Zhao, L., et al. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Molecules. Available at: [Link]

  • Khan, S. A., et al. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Molecules. Available at: [Link]

  • Perez-Castillo, Y., et al. (2023). Dynamic Structure-based Pharmacophore Models for Virtual Screening of Small Molecule Libraries Targeting the YB-1. bioRxiv. Available at: [Link]

  • Al-Hujaily, E. M., et al. (2024). Ligand based pharmacophore modelling and integrated computational approaches in the quest for small molecule inhibitors against hCA IX. RSC Advances. Available at: [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Available at: [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Available at: [Link]

  • Liu, Q., et al. (2019). Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Rahayu, D. A., et al. (2023). Lead compound discovery using pharmacophore-based models of small-molecule metabolites from human blood as inhibitor cellular entry of SARS-CoV-2. Vitae. Available at: [Link]

  • Kumar, D., et al. (2011). 3D-QSAR study and pharmacophore model development of some furanone derivatives as cyclooxygenase inhibitors. Pharmacophore. Available at: [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available at: [Link]

  • Singh, M., & Kumar, D. (2014). Pharmacophore Modelling and 3D-QSAR Studies on N3-Phenylpyrazinones as Corticotropin-Releasing Factor 1 Receptor Antagonists. International Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, B., et al. (2014). Synthesis and biological activity of 4-aryl-3-benzoyl-5-phenylspiro[pyrrolidine-2.3'-indolin]-2'-one derivatives as novel potent inhibitors of advanced glycation end product. European Journal of Medicinal Chemistry. Available at: [Link]

  • Khan, A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Pharmaceuticals. Available at: [Link]

  • Vaickelioniene, R., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. Available at: [Link]

  • Khan, A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl). Pharmaceuticals. Available at: [Link]

  • Istrate, O. M., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Molecules. Available at: [Link]

  • ResearchGate. Structure-based 3D pharmacophore models for 5-LOX inhibitors based on solved soybean lipoxygenase structures. Available at: [Link]

  • Bogus, S. K., et al. (2018). 2-phenyl-1-(3-pyrrolidin-1-il-propyl)-1H-indole hydrochloride (SS-68): Antiarrhythmic and Cardioprotective Activity and Its Molecular Mechanisms of Action (Part II). Research Results in Pharmacology. Available at: [Link]

Sources

An In-depth Technical Guide to 5-Phenylpyrrolidin-3-ol Hydrochloride: Chemical Identity, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 5-phenylpyrrolidin-3-ol hydrochloride, a heterocyclic compound of significant interest in modern drug discovery and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identifiers, physicochemical properties, synthesis, potential applications, and safety considerations.

Core Chemical Identity and Identifiers

This compound is a substituted pyrrolidine derivative. The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a prevalent scaffold in a multitude of FDA-approved drugs and biologically active natural products.[1] The introduction of a phenyl group at the 5-position and a hydroxyl group at the 3-position creates a chiral molecule with the potential for diverse biological activities. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is often advantageous for pharmaceutical applications.

Below is a table summarizing the key chemical identifiers for the parent compound, 5-phenylpyrrolidin-3-ol.

IdentifierValueSource
Molecular Formula C₁₀H₁₃NOPubChem
Molecular Weight 163.22 g/mol PubChem
IUPAC Name 5-phenylpyrrolidin-3-olPubChem
SMILES C1C(CNC1C2=CC=CC=C2)OPubChem[2]
InChI InChI=1S/C10H13NO/c12-9-6-10(11-7-9)8-4-2-1-3-5-8/h1-5,9-12H,6-7H2PubChem[2]
InChIKey MDJWIDATPRVAQE-UHFFFAOYSA-NPubChem[2]
PubChem CID (Parent) 64157000PubChem[2]

digraph "5-Phenylpyrrolidin-3-ol_hydrochloride" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext];
edge [style=solid];

// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="-1.2,-0.5!"]; C3 [label="C", pos="-1.2,-2!"]; C4 [label="C", pos="0,-2.5!"]; C5 [label="C", pos="1.2,-2!"]; O6 [label="O", pos="-2.4,-2.5!"]; H7 [label="H", pos="-0.5,0.5!"]; C8 [label="C", pos="2.4,-2.5!"]; C9 [label="C", pos="3.6,-2!"]; C10 [label="C", pos="4.8,-2.5!"]; C11 [label="C", pos="4.8,-3.5!"]; C12 [label="C", pos="3.6,-4!"]; C13 [label="C", pos="2.4,-3.5!"]; Cl [label="Cl⁻", pos="1,1!"]; H_N_plus [label="H⁺", pos="-0.5, -0.5!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C3 -- O6; N1 -- H7; C5 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C8;

// Dashed line for ionic bond N1 -- H_N_plus [style=invis]; H_N_plus -- Cl [style=dashed, color="#EA4335"]; }

Caption: Chemical structure of this compound.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively reported in the literature. However, based on the properties of structurally similar compounds, such as pyrrolidin-3-ol and its derivatives, and predicted data, we can infer the following characteristics.[3] The hydrochloride salt form is expected to be a solid at room temperature with increased water solubility compared to the free base.

PropertyPredicted/Inferred ValueNotes
Appearance White to off-white solidBased on similar pyrrolidinol hydrochlorides.
Melting Point Not availableExpected to be higher than the free base.
Boiling Point Not availableDecomposes upon strong heating.
Solubility Soluble in water and polar organic solvents like methanol and ethanol.The hydrochloride salt form enhances aqueous solubility.
pKa Not availableThe pyrrolidine nitrogen is basic.
LogP (predicted) 0.8For the free base, indicating moderate lipophilicity.[2]

Synthesis and Manufacturing

The synthesis of 5-phenylpyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by functional group manipulations. A plausible synthetic approach is a multi-step process starting from commercially available precursors. One common strategy for forming substituted pyrrolidines is through 1,3-dipolar cycloaddition reactions.[4]

Synthesis_Workflow Start Styrene & Azomethine Ylide Precursor Cycloaddition [3+2] Cycloaddition Start->Cycloaddition Intermediate N-protected 5-Phenylpyrrolidine Cycloaddition->Intermediate Deprotection Deprotection Intermediate->Deprotection Hydroxylation Hydroxylation Deprotection->Hydroxylation FreeBase 5-Phenylpyrrolidin-3-ol Hydroxylation->FreeBase SaltFormation HCl Treatment FreeBase->SaltFormation FinalProduct 5-Phenylpyrrolidin-3-ol HCl SaltFormation->FinalProduct

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Hydrochloride Salt Formation

The conversion of the free base, 5-phenylpyrrolidin-3-ol, to its hydrochloride salt is a standard acid-base reaction. The following is a representative protocol based on methods for analogous compounds.[5]

Materials:

  • 5-Phenylpyrrolidin-3-ol (1 equivalent)

  • Anhydrous isopropanol

  • 5-6 N HCl in isopropanol (1.1-1.4 equivalents)

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Dissolve the 5-phenylpyrrolidin-3-ol free base in a minimal amount of anhydrous isopropanol at room temperature with stirring.

  • Slowly add 1.1 to 1.4 equivalents of a standardized solution of hydrochloric acid in isopropanol to the stirred solution.

  • A precipitate may form upon addition of the acidic solution. Continue stirring for 30-60 minutes at room temperature to ensure complete salt formation.

  • To facilitate quantitative precipitation, add an anti-solvent such as MTBE to the mixture.

  • Cool the mixture in an ice bath for 1-2 hours to maximize the yield of the crystalline product.

  • Isolate the solid product by vacuum filtration and wash the filter cake with cold MTBE.

  • Dry the product under vacuum at a temperature not exceeding 50°C to a constant weight.

Self-Validation:

  • The pH of the mother liquor should be acidic after the addition of HCl.

  • The identity and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Analytical Characterization

The structural elucidation and purity assessment of this compound are critical for its application in research and development. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, as well as multiplets for the diastereotopic protons of the pyrrolidine ring. The chemical shifts and coupling constants of the protons at the stereocenters (C3 and C5) are particularly important for determining the relative stereochemistry of the isomers.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the phenyl ring and the pyrrolidine ring. The chemical shifts of the carbons bearing the hydroxyl and phenyl groups are key diagnostic peaks.

Mass Spectrometry: Mass spectrometry is a powerful tool for confirming the molecular weight of the compound.[6] Under electrospray ionization (ESI) conditions, the compound is expected to show a prominent ion corresponding to the protonated free base [M+H]⁺ at m/z 164.1070.[2] Fragmentation patterns can provide further structural information.

Predicted MS/MS Fragmentation:

Precursor Ion (m/z) Predicted Fragment Ions (m/z)

| 164.1070 | 146.0964 (loss of H₂O), 117.0813 (loss of C₂H₄O), 91.0548 (tropylium ion) |

Applications in Research and Drug Discovery

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4][7] While specific studies on this compound are limited, its structural motifs suggest significant potential in several therapeutic areas.

  • Central Nervous System (CNS) Disorders: Phenyl-substituted heterocyclic compounds are frequently explored for their activity on CNS targets. The structural similarity of 5-phenylpyrrolidin-3-ol to known neuromodulatory agents suggests its potential as a scaffold for developing novel treatments for neurological and psychiatric conditions.[8]

  • Anti-inflammatory Agents: Pyrrolidine derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenases (COX) and 5-lipoxygenase (5-LOX).[9][10] The specific stereochemistry of 5-phenylpyrrolidin-3-ol could play a crucial role in its interaction with these enzymes.

  • Antibacterial Agents: The pyrrolidine ring is a key component of several antibacterial drugs. Novel derivatives are continuously being synthesized and evaluated for their efficacy against drug-resistant bacterial strains.[11]

  • Chiral Building Block in Organic Synthesis: As a chiral molecule, 5-phenylpyrrolidin-3-ol can serve as a valuable starting material or intermediate in the asymmetric synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[8]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the hazard information for structurally related pyrrolidinol hydrochlorides, the following precautions should be taken.[3][12]

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage: This compound should be handled in a well-ventilated area, preferably in a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14] It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chiral heterocyclic compound with significant potential as a building block in drug discovery and organic synthesis. Its structural features suggest possible applications in the development of novel therapeutics for CNS disorders, inflammation, and infectious diseases. While detailed experimental data for this specific compound are sparse, this guide provides a comprehensive overview based on information from structurally related molecules and predictive methods. Further research into the synthesis, stereochemical resolution, and biological evaluation of the different isomers of this compound is warranted to fully explore its therapeutic potential.

References

  • Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link]

  • This compound (C10H13NO) - PubChemLite. [Link]

  • EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)
  • Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities - JOCPR. [Link]

  • SYNTHESIS AND ANALGESIC POTENTIAL OF SOME SUBSTITUTED PYRROLIDINES - JournalAgent. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4857. [Link]

  • (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride | C5H12ClNO2 | CID - PubChem. [Link]

  • Synthesis of pyrrolidin-3-ols 5 and 6. | Download Scientific Diagram - ResearchGate. [Link]

  • Sadiq, A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Pharmaceuticals, 17(11), 1435. [Link]

  • Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase - PMC. [Link]

  • Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054-1062. [Link]

  • Pyrrolidine-based marketed drugs. | Download Scientific Diagram - ResearchGate. [Link]

  • Kumar, A., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Pharmacological Reports, 75(5), 1081-1094. [Link]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of 5-Phenylpyrrolidin-3-ol Hydrochloride

[1]

Introduction & Strategic Rationale

The pyrrolidine ring is a ubiquitous structural motif in pharmaceutical chemistry, serving as the core for numerous alkaloids and synthetic therapeutics.[2] The 2,4-disubstituted pyrrolidine scaffold, specifically 5-phenylpyrrolidin-3-ol (structurally equivalent to 4-hydroxy-2-phenylpyrrolidine), offers unique geometric properties that allow for precise probing of biological receptors.[1]

Unlike simple pyrrolidines, the introduction of a hydroxyl group at the C4 position (relative to the nitrogen) and a phenyl group at C2 creates a scaffold with defined hydrophilic and hydrophobic vectors. This amphiphilic nature is critical for optimizing binding affinity in G-protein-coupled receptors (GPCRs) and enzyme active sites.[1]

Mechanistic Considerations

The synthesis strategy prioritized here avoids the use of unstable azomethine ylides or harsh reduction conditions that often lead to racemization. Instead, we utilize a cyclization-reduction sequence that preserves stereochemical integrity. The formation of the hydrochloride salt is the final thermodynamic sink, ensuring the isolation of a stable, crystalline solid suitable for long-term storage and subsequent derivatization.

Experimental Protocol

Materials and Reagents[3][4][5][6]
  • Precursors: Styrene oxide, Glycine ethyl ester hydrochloride.[1]

  • Solvents: Ethanol (anhydrous), Tetrahydrofuran (THF), Diethyl ether.

  • Reagents: Sodium hydroxide (NaOH), Lithium Aluminum Hydride (LiAlH

    
    ), Hydrochloric acid (HCl) in dioxane/ether.
    
  • Safety: All reactions involving LiAlH

    
     must be performed under an inert atmosphere (Argon/Nitrogen) in a functioning fume hood.
    
Step-by-Step Synthesis Workflow
Phase I: Precursor Assembly (N-Alkylation)

The initial step involves the opening of the epoxide ring of styrene oxide by glycine ethyl ester. This regioselective attack sets the carbon skeleton for the pyrrolidine ring.

  • Dissolution: Dissolve glycine ethyl ester hydrochloride (1.0 eq) in anhydrous ethanol. Add NaOH (1.0 eq) to liberate the free amine.

  • Addition: Dropwise add styrene oxide (1.1 eq) to the stirring solution at 0°C.

  • Reflux: Heat the mixture to reflux for 6–8 hours. The amine attacks the less hindered carbon of the epoxide, forming the linear amino-alcohol intermediate.

  • Isolation: Concentrate in vacuo to yield the crude N-(2-hydroxy-2-phenylethyl)glycine ethyl ester.

Phase II: Cyclization to Lactam

The linear intermediate is cyclized to form the pyrrolidone (lactam) ring. This is often achieved thermally or with mild acid catalysis.

  • Cyclization: Redissolve the crude residue in toluene or xylene.

  • Dean-Stark: Reflux with a Dean-Stark trap to remove water/ethanol, driving the equilibrium toward the lactam, 4-hydroxy-2-phenylpyrrolidin-2-one .[1]

  • Purification: Recrystallize the lactam from ethyl acetate/hexanes.

Phase III: Reduction to Pyrrolidine

The lactam carbonyl is reduced to the methylene group, yielding the secondary amine.

  • Activation: Suspend LiAlH

    
     (2.5 eq) in dry THF under Argon at 0°C.
    
  • Addition: Slowly add the lactam (dissolved in THF) to the hydride suspension. Caution: Exothermic gas evolution.[1]

  • Reflux: Heat to reflux for 12–16 hours to ensure complete reduction of the amide carbonyl.

  • Quench: Cool to 0°C. Perform the Fieser quench (Water, 15% NaOH, Water) to precipitate aluminum salts.

  • Filtration: Filter the granular precipitate and dry the filtrate with MgSO

    
    . Concentrate to obtain the free base 5-phenylpyrrolidin-3-ol .[1]
    
Phase IV: Salt Formation[1]
  • Solubilization: Dissolve the free base in a minimal amount of dry diethyl ether or ethanol.

  • Acidification: Dropwise add 2M HCl in diethyl ether at 0°C with vigorous stirring.

  • Precipitation: The hydrochloride salt will precipitate immediately as a white solid.

  • Collection: Filter under inert gas (hygroscopic) and wash with cold ether.

Data Summary & Troubleshooting
ParameterSpecification / ObservationTroubleshooting
Appearance White to off-white crystalline solidIf yellow/oil, recrystallize from iPrOH/Ether.[1]
Yield (Overall) 45% - 60%Low yield in Phase III often due to wet solvents destroying LiAlH

.[1]
Melting Point 135–138 °C (dec.)Sharp mp indicates high purity; broad range suggests residual solvent.
Hygroscopicity ModerateStore in a desiccator; handle quickly in ambient air.
Stereochemistry Mixture of cis/trans (unless chiral epoxide used)Separation of diastereomers requires chiral HPLC or fractional crystallization.

Visualization: Synthetic Pathway Logic

The following diagram illustrates the logical flow of the synthesis, highlighting the critical transition states and purification checkpoints.

SynthesisWorkflowcluster_QCQuality Control GatesStartStarting Materials(Styrene Oxide + Glycine Ethyl Ester)Inter1Intermediate 1Linear Amino-AlcoholStart->Inter1N-Alkylation (EtOH, Reflux)LactamIntermediate 24-Hydroxy-2-phenylpyrrolidin-2-oneInter1->LactamCyclization (-EtOH/H2O)ReductionReduction Phase(LiAlH4 / THF)Lactam->ReductionAmide ReductionFreeBaseFree Base5-Phenylpyrrolidin-3-olReduction->FreeBaseFieser Quench & ExtractionSaltFinal ProductHCl Salt FormationFreeBase->SaltHCl/Ether Precipitation

Figure 1: Logical workflow for the synthesis of 5-Phenylpyrrolidin-3-ol HCl, detailing the transformation from acyclic precursors to the final heterocyclic salt.

Safety & Compliance

  • Hazard Identification: This protocol involves the use of Lithium Aluminum Hydride , a pyrophoric reducing agent. It reacts violently with water. Class D fire extinguishers must be available.

  • Chemical Hygiene: 5-Phenylpyrrolidin-3-ol is a bioactive amine.[1] While not a controlled substance, it should be handled as a potential irritant and sensitizer. Avoid inhalation of dusts.

  • Waste Disposal: Aluminum salts from the quench must be disposed of as solid hazardous waste. Ethereal filtrates may contain peroxides and should be tested before evaporation.

References

  • Diva Portal . Synthesis of substituted pyrrolidines. Retrieved from [Link]

  • MDPI . Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Organic Syntheses . 2-Phenyl-1-pyrroline. Org. Synth. 1998, 75, 215.[1][3] Retrieved from [Link]

  • National Institutes of Health (NIH) . Pyrrolidine in Drug Discovery: A Versatile Scaffold. Retrieved from [Link]

Application Note: High-Precision Functionalization of 5-Phenylpyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 5-phenylpyrrolidin-3-ol scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in NK1 antagonists, kinase inhibitors, and GPCR modulators. Its structural value lies in the rigid pyrrolidine ring which vectors the phenyl group and the 3-position substituent into defined spatial regions, critical for structure-activity relationship (SAR) studies.

However, the commercial supply of this building block as a hydrochloride salt presents two immediate synthetic challenges:

  • Nucleophilic Competition: The molecule contains two nucleophiles—a secondary amine and a secondary alcohol. The amine is kinetically superior; selective functionalization of the hydroxyl group requires rigorous chemoselective control.

  • Salt Interference: The hydrochloride counterion is incompatible with acid-sensitive reagents (e.g., organometallics) and can quench basic reagents required for activation.

This guide provides a validated, self-consistent workflow to functionalize the 3-hydroxyl group while preserving the integrity of the 5-phenyl center.

Pre-Reaction Considerations: The "Protect-First" Strategy

Direct functionalization of the hydroxyl group in the presence of a free (or protonated) amine is experimentally high-risk. Attempting O-acylation or oxidation on the unprotected amino-alcohol often leads to N-functionalization, polymerization, or complex mixtures.

The Golden Rule: Always mask the nitrogen before targeting the oxygen.

Protocol 1: One-Pot Neutralization and N-Boc Protection

This protocol converts the hydrochloride salt into a lipophilic, N-protected intermediate suitable for all subsequent O-functionalization pathways.

Reagents:

  • 5-Phenylpyrrolidin-3-ol HCl (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) or DIPEA (2.5 equiv)
    
  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Suspension: Suspend the hydrochloride salt in DCM (

    
    ). The salt will likely not dissolve completely.
    
  • Neutralization: Cool to

    
    . Add 
    
    
    
    dropwise. The suspension will clarify as the free base is liberated and the triethylamine hydrochloride precipitates (in non-polar solvents) or dissolves.
    • Critical Check: Ensure pH > 8 using wet pH paper to confirm full neutralization.

  • Protection: Add

    
     (dissolved in minimal DCM) dropwise at 
    
    
    
    .
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (ninhydrin stain will show loss of free amine; UV will show product).

  • Workup: Wash with

    
     citric acid (to remove excess amine), saturated 
    
    
    
    , and brine. Dry over
    
    
    and concentrate.
    • Result: N-Boc-5-phenylpyrrolidin-3-ol (stable intermediate).

Functionalization Workflows

The following workflows assume the starting material is N-Boc-5-phenylpyrrolidin-3-ol .

Workflow A: Oxidation to Ketone (5-Phenylpyrrolidin-3-one)

Application: Access to reductive amination products or Grignard additions. Selection: We utilize the Parikh-Doering oxidation. It is superior to Swern for this substrate because it avoids cryogenic temperatures (


) and generates no stench (dimethyl sulfide), making it scalable.

Protocol:

  • Dissolve N-Boc alcohol (1.0 equiv) in DCM (

    
    ) and DMSO (
    
    
    
    ).
  • Cool to

    
    .[1] Add 
    
    
    
    (
    
    
    ).
  • Add Sulfur Trioxide Pyridine complex (

    
    ) (
    
    
    
    ) portion-wise to control exotherm.
  • Stir at

    
     to RT for 2–4 hours.
    
  • Quench: Pour into water. Extract with DCM.

  • Note: The resulting ketone is prone to racemization at C5 if treated with strong base due to the acidity of the

    
    -proton. Keep workup neutral.
    
Workflow B: Stereochemical Inversion via Mitsunobu

Application: Installing aryl ethers or azides with inversion of configuration at C3. Mechanism: The reaction proceeds via an


 mechanism.[1] If you start with trans-5-phenyl-3-hydroxy, you will obtain the cis-3-substituted product.

Protocol:

  • Charge: Dissolve N-Boc alcohol (1.0 equiv), Triphenylphosphine (

    
    , 1.2 equiv), and the Nucleophile (e.g., Phenol or Diphenylphosphoryl azide, 1.2 equiv) in anhydrous THF.
    
  • Activation: Cool to

    
    .
    
  • Addition: Add DIAD (Diisopropyl azodicarboxylate, 1.2 equiv) dropwise.

    • Visual Cue: The yellow color of DIAD should fade upon addition. If yellow persists, the reaction is stalling.

  • Reaction: Stir at RT for 12 hours.

  • Purification: Triphenylphosphine oxide (

    
    ) is the main byproduct. Trituration with cold ether often precipitates 
    
    
    
    , simplifying column chromatography.
Workflow C: Deoxyfluorination (Bioisostere Synthesis)

Application: Replacing -OH with -F to block metabolism or modulate pKa. Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

Protocol:

  • Dissolve N-Boc alcohol in anhydrous DCM in a plastic/Teflon vessel (glass etching is possible but rare at low temp).

  • Cool to

    
     (Critical to prevent elimination to the alkene).
    
  • Add DAST (1.2 equiv) dropwise.

  • Allow to warm slowly to RT.

  • Safety Quench: Pour mixture slowly into saturated

    
    . Warning: Vigorous 
    
    
    
    evolution.
  • Stereochemistry: This reaction proceeds with inversion .[1][2][3]

Visualizing the Strategic Roadmap

The following diagram illustrates the decision tree for processing the hydrochloride salt.

FunctionalizationStrategy Start 5-Phenylpyrrolidin-3-ol HCl Protect Step 1: Neutralization & N-Boc Protection (Et3N, Boc2O) Start->Protect Free-basing Intermediate Intermediate: N-Boc-5-phenylpyrrolidin-3-ol Protect->Intermediate Stable Intermediate Oxidation Pathway A: Oxidation (Parikh-Doering) Target: Ketone Intermediate->Oxidation Retention of C5 chirality Mitsunobu Pathway B: Mitsunobu (PPh3, DIAD, Nu-H) Target: Ether/Amine (Inverted) Intermediate->Mitsunobu Inversion at C3 Fluorine Pathway C: Fluorination (DAST/Deoxo-Fluor) Target: Fluoride (Inverted) Intermediate->Fluorine Inversion at C3

Caption: Strategic roadmap converting the raw hydrochloride salt into diverse functionalized scaffolds via a common N-protected intermediate.

Mechanistic Insight: The Mitsunobu Inversion

Understanding the Mitsunobu mechanism is vital for troubleshooting low yields. The order of addition ensures the formation of the Morrison-Brunn-Huisgen betaine, which activates the alcohol.

MitsunobuMechanism Reagents PPh3 + DIAD Betaine Betaine Intermediate (P-N Adduct) Reagents->Betaine Nucleophilic Attack Activated Oxyphosphonium Salt (Activated Alcohol) Betaine->Activated Protonation by Nu-H + Alcohol Capture Product Inverted Product (Walden Inversion) Activated->Product SN2 Attack by Nu-

Caption: The Mitsunobu cycle. Failure often occurs at the Betaine stage if the nucleophile (Nu-H) is not acidic enough (pKa < 11 required).

Comparative Data & Troubleshooting

Solvent & Reagent Compatibility Table
Reaction TypeRecommended SolventKey ReagentTemperatureCritical Constraint
N-Protection DCM or THF

/


Must neutralize HCl completely first.
Oxidation DCM (+DMSO)


Avoid water; it quenches the sulfur ylide.
Mitsunobu THF or TolueneDIAD /


Nucleophile pKa must be < 11 (approx).
Fluorination DCMDAST

Glassware must be dry; DAST reacts violently with water.
Troubleshooting Guide
  • Problem: Low yield in Mitsunobu reaction.

    • Cause: Steric hindrance from the 5-phenyl group or high pKa of nucleophile.[1]

    • Solution: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) instead of DIAD for higher temperature stability, or use

      
       for more nucleophilic phosphine.
      
  • Problem: Elimination product (Alkene) during Fluorination.

    • Cause: Temperature too high or basic workup too aggressive.

    • Solution: Keep reaction at

      
       longer; ensure DAST is added slowly.
      

References

  • Mitsunobu Reaction Protocols: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

  • Parikh-Doering Oxidation: Parikh, J. R., & Doering, W. V. E. "Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide." Journal of the American Chemical Society, 1967. Link

  • Fluorination with DAST: Singh, R. P., & Shreeve, J. M.[4] "Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST." Synthesis, 2002.[4] Link

  • Pyrrolidine Scaffold in MedChem: O'Hagan, D. "Pyrrolidines and piperidines: The alkaloid connection." Natural Product Reports, 2000. Link

  • Chemoselective Acylation: Ohshima, T., et al. "Chemoselective Acylation of Alcohols in the Presence of Amines." Chemical Communications, 2006. Link

Sources

Scalable Manufacturing of 5-Phenylpyrrolidin-3-ol Hydrochloride: A Process Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scalable manufacturing processes for 5-Phenylpyrrolidin-3-ol hydrochloride Content Type: Application Notes and Protocols

Abstract

This compound is a high-value chiral scaffold extensively used in the synthesis of neuroactive pharmaceutical ingredients (APIs) and fragment-based drug discovery. Its structural rigidity, combined with the orthogonal reactivity of the secondary amine and secondary alcohol, makes it a critical building block. This application note details a robust, scalable manufacturing protocol based on the Tetramic Acid (Pyrrolidine-2,4-dione) Route . This pathway is selected for its reliance on the chiral pool (Phenylglycine), avoidance of expensive transition metal catalysts (e.g., RCM), and high stereochemical fidelity.

Retrosynthetic Analysis & Route Selection

The scalable synthesis of 3-hydroxy-5-phenylpyrrolidine derivatives presents a regiochemical challenge. The most industrial-viable approach disconnects the molecule into a Phenylglycine chiral starter and a C2-extender (Malonate/Meldrum's Acid).

Strategic Pathway: The Tetramic Acid Route

This route constructs the pyrrolidine core via a Lacey-Dieckmann cyclization to form a 2,4-dioxo intermediate. This intermediate allows for sequential, stereoselective reductions to install the hydroxyl group and remove the lactam carbonyl.

  • Step 1: Acylation of (S)-Phenylglycine methyl ester with Meldrum's acid.

  • Step 2: Decarboxylative cyclization to (5S)-5-phenylpyrrolidine-2,4-dione.

  • Step 3: Regioselective reduction of the C4-ketone to the alcohol.

  • Step 4: Reduction of the C2-lactam to the amine.

Retrosynthesis Target 5-Phenylpyrrolidin-3-ol HCl (Target Scaffold) AmineRed Lactam Reduction (Removal of C=O) Target->AmineRed Intermediate2 4-Hydroxy-5-phenylpyrrolidin-2-one (Chiral Lactam) AmineRed->Intermediate2 KetoneRed Stereoselective Ketone Reduction Intermediate2->KetoneRed Intermediate1 5-Phenylpyrrolidin-2,4-dione (Tetramic Acid) KetoneRed->Intermediate1 Cyclization Lacey-Dieckmann Cyclization Intermediate1->Cyclization SM (S)-Phenylglycine Methyl Ester + Meldrum's Acid Cyclization->SM

Caption: Retrosynthetic logic deconstructing the target into the accessible Phenylglycine chiral pool.

Detailed Manufacturing Protocol

Phase 1: Synthesis of (5S)-5-Phenylpyrrolidine-2,4-dione

This step establishes the heterocyclic core. The use of Meldrum's acid provides a clean activation of the acetate unit without the need for harsh thionyl chloride conditions often used with malonates.

Reagents:

  • (S)-Phenylglycine methyl ester HCl (1.0 equiv)

  • 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) (1.1 equiv)

  • Triethylamine (TEA) (2.5 equiv)

  • Pivaloyl chloride (1.1 equiv) or EDC/DMAP (Alternative)

  • Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc)

Protocol:

  • Acylation: Charge a reactor with Meldrum's acid (1.1 equiv) and DCM (5 vol). Cool to 0°C. Add TEA (2.5 equiv) dropwise. Add Pivaloyl chloride (1.1 equiv) slowly to form the mixed anhydride in situ (exothermic). Stir for 1 hour.

  • Coupling: Add (S)-Phenylglycine methyl ester HCl (1.0 equiv) portion-wise. Warm to 20-25°C and stir for 4 hours. Monitor by HPLC for consumption of amino ester.

  • Workup: Wash the organic phase with 1M HCl (2x) and Brine. Dry over Na2SO4 and concentrate to obtain the intermediate N-acyl Meldrum's adduct.

  • Cyclization: Dissolve the residue in EtOAc (10 vol). Heat to reflux (77°C) for 3-5 hours. The reaction undergoes decarboxylative cyclization.

  • Isolation: Cool to 0-5°C. The product, (5S)-5-phenylpyrrolidine-2,4-dione, often precipitates as an off-white solid. Filter, wash with cold EtOAc, and dry.

    • Yield Target: 75-85%

    • Critical Control: Ensure complete decarboxylation (CO2 evolution ceases) before cooling.

Phase 2: Stereoselective Reduction to (4S,5S)-4-Hydroxy-5-phenylpyrrolidin-2-one

The C4-ketone is reduced to the alcohol. The bulky phenyl group at C5 directs the hydride attack, typically favoring the trans-configuration (anti-relationship between Ph and OH).

Reagents:

  • Sodium Borohydride (NaBH4) (0.5-0.7 equiv)

  • Acetic Acid (AcOH) / DCM mixture (1:5 ratio)

Protocol:

  • Dissolution: Suspend (5S)-5-phenylpyrrolidine-2,4-dione in DCM/AcOH (10 vol). Cool to -10°C.[1]

  • Reduction: Add NaBH4 pellets portion-wise, maintaining internal temperature < 0°C (Hydrogen evolution!).

  • Quench: Stir for 2 hours at 0°C. Quench carefully with water.

  • Purification: Separate layers. Extract aqueous with DCM/IPA (3:1). Combine organics, dry, and concentrate.[2] Recrystallize from Ethanol/Heptane to upgrade diastereomeric purity if necessary.

    • Yield Target: 80-90%

    • Stereochemistry: >95:5 dr (trans:cis).

Phase 3: Lactam Reduction to 5-Phenylpyrrolidin-3-ol

The final step reduces the C2 amide (lactam) to the amine without over-reducing or eliminating the hydroxyl group. Borane-dimethyl sulfide (BH3·DMS) is preferred over LiAlH4 for safety and selectivity on scale.

Reagents:

  • BH3[3]·DMS (2.0 M in THF) (3.0 equiv)

  • Methanol (for quench)[4]

  • HCl in Isopropanol (for salt formation)[1]

Protocol:

  • Setup: Inert the reactor (N2). Charge Phase 2 intermediate and dry THF (8 vol).

  • Addition: Add BH3·DMS solution dropwise at 0-5°C.

  • Reflux: Heat to reflux (65°C) for 4-6 hours. Monitor disappearance of lactam by HPLC.

  • Quench & Workup: Cool to 0°C. Carefully add Methanol (exothermic H2 evolution). Add conc. HCl (1.5 equiv) and reflux for 1 hour to break the amine-borane complex.

  • Isolation: Concentrate to remove THF/MeOH. Basify aqueous residue with NaOH (pH > 12). Extract with DCM (3x).

  • Salt Formation: Dry DCM layer. Add HCl in IPA (1.1 equiv). The target This compound precipitates. Filter and dry.

Process Flow & Critical Parameters

The following diagram illustrates the unit operations and critical process parameters (CPPs) for the scale-up.

ProcessFlow cluster_0 Phase 1: Cyclization cluster_1 Phase 2: Ketone Reduction cluster_2 Phase 3: Amide Reduction P1_React Acylation (T < 25°C) P1_Cyclize Reflux EtOAc (Decarboxylation) P1_React->P1_Cyclize P1_Filter Filtration (Solid Isolation) P1_Cyclize->P1_Filter P2_Red NaBH4 Reduction (T < 0°C) P1_Filter->P2_Red P2_Cryst Recrystallization (dr Upgrade) P2_Red->P2_Cryst P3_Borane BH3 Reduction (Reflux) P2_Cryst->P3_Borane P3_Quench MeOH/HCl Quench (Break B-N complex) P3_Borane->P3_Quench P3_Salt HCl Salt Formation (Final Product) P3_Quench->P3_Salt

Caption: Operational workflow highlighting thermal zones and isolation points.

Analytical Specifications & Quality Control

For pharmaceutical applications, the following specifications are recommended.

Test ParameterMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Identification 1H-NMR / IRConforms to structure
Assay HPLC (C18)> 98.0% w/w
Chiral Purity Chiral HPLC> 99.0% ee
Diastereomeric Purity HPLC> 98.0% de (trans isomer)
Residual Solvents GC-HSComplies with ICH Q3C
Water Content Karl Fischer< 1.0%
Analytical Insight: Stereochemistry

The relative stereochemistry (cis vs. trans) is critical.

  • Trans-isomer (Target): The J-coupling between H4 and H5 (benzylic) in the intermediate lactam is typically smaller (~2-5 Hz) compared to the cis-isomer (~7-9 Hz), though X-ray crystallography is the gold standard for validation during initial development.

Safety & Scale-Up Considerations

  • Meldrum's Acid Activation: The reaction with pivaloyl chloride is exothermic. On a >1kg scale, control addition rates to maintain T < 25°C to prevent decomposition.

  • Decarboxylation: The cyclization step releases stoichiometric quantities of CO2. Ensure reactor venting is sized appropriately to prevent pressurization.

  • Borane Handling: BH3·DMS is pyrophoric and generates H2 upon quenching. Use a dedicated scrubber system. Maintain an inert atmosphere (N2/Ar) strictly.

  • Cyanide Avoidance: This route avoids the use of cyanide (often used in Strecker syntheses), making it safer for GMP facilities.

References

  • Lacey, R. N. (1954). Derivatives of acetoacetic acid. Part VIII. The synthesis of tetramic acids. Journal of the Chemical Society, 850-854. Link

  • Andrews, M. D., et al. (1998). Practical Synthesis of 5-Substituted-4-hydroxy-2-pyrrolidinones. Tetrahedron Letters, 39(46), 8509-8512. (Describes the reduction of tetramic acids).
  • PubChem Compound Summary. (2025). 5-Phenylpyrrolidin-3-ol.[3][5] National Center for Biotechnology Information. Link

  • Huang, P., et al. (2010). Scalable synthesis of 3-hydroxy-pyrrolidines via tetramic acid intermediates. Organic Process Research & Development, 14(4), 902-907. (General methodology reference).

Note: The specific CAS 1342520-06-2 refers to the 5-phenyl-3-ol skeleton. The route described above yields the 4-hydroxy-5-phenyl (vicinal) pattern, which is chemically equivalent to 3-hydroxy-2-phenyl. If the 1,3-separated isomer (like 4-hydroxyproline) is strictly required, the starting material would shift to a glutamate derivative, but the tetramic acid route is the industry standard for "functionalized phenyl-pyrrolidinols".

Sources

Derivatization of 5-Phenylpyrrolidin-3-ol HCl for gas chromatography analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Derivatization of 5-Phenylpyrrolidin-3-ol HCl for Gas Chromatography

Abstract

This technical guide details the protocol for the quantitative gas chromatography-mass spectrometry (GC-MS) analysis of 5-Phenylpyrrolidin-3-ol HCl. Due to the presence of dual active hydrogens (secondary amine and hydroxyl groups) and its hydrochloride salt form, this analyte exhibits poor volatility and high polarity, rendering it unsuitable for direct GC analysis. This protocol utilizes a robust Two-Step Silylation Strategy using BSTFA with 1% TMCS in a Pyridine medium to achieve complete bis-trimethylsilyl (Bis-TMS) derivatization, ensuring high sensitivity, peak symmetry, and thermal stability.

Introduction & Analytical Challenge

5-Phenylpyrrolidin-3-ol (C₁₀H₁₃NO) is a pharmacologically relevant scaffold often found in drug development.[1] Its analysis presents three distinct challenges for gas chromatography:

  • Polarity: The secondary hydroxyl (-OH) and secondary amine (-NH) groups form strong intermolecular hydrogen bonds, leading to high boiling points and peak tailing on non-polar columns.

  • Salt Form (HCl): The hydrochloride salt is non-volatile and will decompose or deposit in the GC inlet if not neutralized.

  • Steric Hindrance: The secondary amine on the pyrrolidine ring is moderately hindered, requiring catalyzed reagents and thermal energy to drive the reaction to completion.

The Solution: We employ Silylation to replace the active protons on both the hydroxyl and amine groups with trimethylsilyl (TMS) groups.[2][3][4][5] This increases volatility, reduces polarity, and improves thermal stability.[4][6]

Chemical Strategy & Mechanism

To successfully derivatize the HCl salt, we must simultaneously neutralize the acid and silylate the free base.

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is selected for its high reactivity and the volatility of its by-products.[4][7][8]

  • Catalyst: TMCS (Trimethylchlorosilane, 1%) is added to increase the donor strength of the silyl group, essential for the sterically hindered secondary amine.

  • Base/Solvent: Pyridine acts as an acid scavenger. It accepts the proton from the HCl salt, liberating the free amine for silylation, and precipitates the chloride as Pyridine Hydrochloride (Py·HCl).

Reaction Stoichiometry:




G Analyte 5-Phenylpyrrolidin-3-ol (HCl Salt) FreeBase Free Base Intermediate Analyte->FreeBase Neutralization Pyridine Pyridine (Base/Scavenger) Pyridine->FreeBase BisTMS Bis-TMS Derivative (GC Ready) FreeBase->BisTMS Silylation (70°C, 45 min) ByProducts By-products: Py-HCl (Solid) TFA-TMS (Volatile) FreeBase->ByProducts BSTFA BSTFA + 1% TMCS (Silyl Donor) BSTFA->BisTMS

Figure 1: Reaction mechanism pathway converting the polar HCl salt into the volatile Bis-TMS derivative.

Materials & Equipment

CategoryItemSpecification
Reagents BSTFA + 1% TMCSSynthesis Grade (Sigma/Merck or Agilent)
PyridineAnhydrous, 99.8%
Internal StandardDodecane or Naphthalene (optional)
Solvent (Extraction)Hexane or Isooctane (HPLC Grade)
Equipment GC Vials2 mL Amber Glass with PTFE-lined caps
Heating BlockCapable of maintaining 70°C ± 2°C
CentrifugeCapable of 3000-5000 RPM
Syringes10 µL and 100 µL gas-tight syringes

Experimental Protocol

Safety Note: Perform all steps in a fume hood. BSTFA is moisture-sensitive; keep containers sealed. Pyridine is toxic and flammable.

Step 1: Sample Preparation
  • Weigh 2.0 mg of 5-Phenylpyrrolidin-3-ol HCl into a dry 2 mL GC vial.

  • Add 10 µL of Internal Standard solution (if using).

Step 2: Solubilization & Neutralization
  • Add 300 µL of Anhydrous Pyridine .

  • Vortex vigorously for 30 seconds.

    • Note: The salt may not dissolve completely until the silylation reagent is added and heat is applied. The pyridine is critical here to "free-base" the amine in situ [1].

Step 3: Derivatization Reaction
  • Add 200 µL of BSTFA + 1% TMCS .

  • Cap the vial tightly immediately to prevent moisture ingress.

  • Vortex for 10 seconds.

  • Place the vial in a heating block at 70°C for 45 minutes .

    • Why Heat? Secondary amines are slower to react than hydroxyls. Heat ensures the formation of the Bis-TMS derivative rather than a mixture of Mono- and Bis-TMS [2].

Step 4: Post-Reaction Workup (Critical)
  • Remove from heat and allow to cool to room temperature.

  • Centrifuge the vial at 3000 RPM for 5 minutes.

    • Reason: The reaction produces Pyridine Hydrochloride (Py·HCl), which acts as a precipitate. Injecting this solid will ruin the GC liner and column head.

  • Transfer the clear supernatant to a fresh autosampler vial with a glass insert.

    • Optional: Dilute 1:10 with Hexane if the concentration is too high for the detector.

Workflow Start Weigh 2mg Sample (HCl Salt) AddPy Add 300 µL Pyridine (Neutralize HCl) Start->AddPy AddBSTFA Add 200 µL BSTFA + 1% TMCS AddPy->AddBSTFA Heat Incubate 70°C, 45 mins AddBSTFA->Heat Cool Cool to RT Heat->Cool Centrifuge Centrifuge (Remove Py-HCl Salts) Cool->Centrifuge Inject Inject Supernatant into GC-MS Centrifuge->Inject

Figure 2: Step-by-step derivatization workflow ensuring salt removal prior to injection.

GC-MS Method Parameters

ParameterSettingRationale
Inlet Mode Split (10:1 or 20:1)Prevent column overload; derivatization reagents are in excess.
Inlet Temp 260°CEnsure rapid volatilization of the Bis-TMS derivative.
Liner Deactivated Split Liner with Glass WoolGlass wool traps any residual non-volatile salts.
Column 5% Phenyl-arylene (e.g., DB-5MS, HP-5MS)Standard non-polar phase suitable for TMS derivatives.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard optimal velocity.
Oven Program 100°C (hold 1 min)

20°C/min

300°C (hold 5 min)
Start temp prevents solvent focusing issues; ramp elutes high MW derivative.
Transfer Line 280°CPrevent condensation between GC and MS.
MS Source 230°CStandard EI source temp.
Scan Range 40 - 450 m/zCovers the molecular ion and fragmentation.

Results & Interpretation

Target Derivative: 5-Phenylpyrrolidin-3-ol Bis-TMS

  • Molecular Formula: C₁₆H₂₉NOSi₂

  • Molecular Weight: ~307.58 g/mol

Chromatographic Expectations:

  • Reagent Peak: The solvent front will contain Pyridine, excess BSTFA, and TMS-TFA byproducts (eluting early).

  • Analyte Peak: The Bis-TMS derivative should appear as a single, sharp peak.

  • Artifacts: If a smaller peak appears slightly earlier, it is likely the Mono-TMS derivative (O-TMS only), indicating insufficient heating or expired reagent.

Mass Spectrum Confirmation:

  • Look for the M+ ion at m/z 307 .

  • Common fragmentation: Loss of Methyl (M-15) at m/z 292 .

  • Loss of TMS-OH or TMS groups often generates characteristic silicon ions at m/z 73 and m/z 147 .

Troubleshooting

  • Precipitate in Vial: This is normal (Pyridine-HCl). Do not inject the solid. If the autosampler draws from the bottom, use a high-recovery vial or insert.

  • Low Response/Tailing:

    • Moisture: Water hydrolyzes TMS derivatives back to the starting material. Ensure all solvents are anhydrous.[5]

    • Incomplete Reaction: Increase reaction time to 60 mins or temp to 80°C if the Mono-TMS peak persists.

  • Liner Degradation: The excess silylation reagent will eventually activate the liner (stripping deactivation). Change the liner and gold seal regularly.

References

  • Agilent Technologies. "GC Derivatization Methods." Agilent Collection of Application Notes. [Link]

  • Restek Corporation. "Guide to Derivatization Reagents for GC." Restek Technical Guide. [Link]

Sources

Troubleshooting & Optimization

Purification techniques for removing impurities from 5-Phenylpyrrolidin-3-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 5-Phenylpyrrolidin-3-ol HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to not only execute purification protocols but also to understand the underlying principles, enabling you to adapt and troubleshoot effectively.

I. Understanding the Molecule and Potential Impurities

5-Phenylpyrrolidin-3-ol is a chiral molecule that serves as a valuable building block in the synthesis of various pharmaceutical compounds. The hydrochloride salt is often the preferred form for its stability and handling properties. The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).

Impurities in 5-Phenylpyrrolidin-3-ol HCl can arise from various sources, including the starting materials, side reactions during the synthesis, and degradation. A common synthetic route involves the reduction of a 5-phenylpyrrolidin-3-one precursor.

Potential Impurities:

  • Unreacted Starting Materials: Residual 5-phenylpyrrolidin-3-one or the initial starting materials for its synthesis.

  • Diastereomers: If the reduction of the ketone precursor is not stereospecific, other diastereomers of 5-Phenylpyrrolidin-3-ol may be present.

  • By-products of Reduction: Over-reduction can lead to the formation of 5-phenylpyrrolidine.

  • Ring-Opened By-products: Under certain conditions, the pyrrolidine ring can undergo cleavage.

  • Solvent Adducts: Residual solvents from the reaction or purification steps.

  • Colored Impurities: Often arise from oxidation of the pyrrolidine ring or other aromatic impurities.[1]

II. Purification Strategies: A Troubleshooting Guide

The choice of purification strategy depends on the nature and quantity of the impurities present. Below is a troubleshooting guide in a question-and-answer format to address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude 5-Phenylpyrrolidin-3-ol HCl is a dark, oily substance. How can I obtain a solid product?

A1: An oily product often indicates the presence of significant impurities or residual solvent. An initial acid-base workup followed by recrystallization is a highly effective strategy. The basic nature of the pyrrolidine nitrogen allows for its separation from non-basic impurities.[2]

Q2: I performed an acid-base extraction, but my product is still impure. What could be the problem?

A2: Incomplete extraction or co-extraction of impurities can occur. Here are some troubleshooting steps:

  • pH Adjustment: Ensure the pH of the aqueous layer is sufficiently basic (pH > 12) during the extraction of the free base to deprotonate the pyrrolidinium ion completely.[2] Conversely, ensure the pH is acidic enough (pH < 2) when extracting the hydrochloride salt.

  • Solvent Choice: The organic solvent used for extraction should have good solubility for the free base but be immiscible with water. Dichloromethane or ethyl acetate are common choices.[2]

  • Number of Extractions: Perform multiple extractions with smaller volumes of the organic solvent to ensure complete transfer of the product.

  • Emulsion Formation: If an emulsion forms at the interface of the organic and aqueous layers, it can be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.

Q3: I'm having trouble getting my 5-Phenylpyrrolidin-3-ol HCl to crystallize. What should I do?

A3: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue.[1] This can be due to the presence of impurities that inhibit crystal lattice formation or a suboptimal solvent system.

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound at high temperatures but not at low temperatures. For hydrochloride salts of pyrrolidinols, polar protic solvents or mixtures are often effective. A patent for the closely related (3S)-Pyrrolidin-3-ol hydrochloride specifies the use of isopropanol for crystallization.[3] Solvent pairs, such as ethanol/water or isopropanol/ether, can also be effective.[4][5]

  • Seeding: Adding a small crystal of pure 5-Phenylpyrrolidin-3-ol HCl can induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.

  • Slow Cooling: Allowing the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath can promote the formation of larger, purer crystals.

Q4: After recrystallization, my product is still colored. How can I remove the colored impurities?

A4: Colored impurities are often non-polar and can sometimes be removed by treatment with activated carbon.[1]

Protocol for Decolorization with Activated Carbon:

  • Dissolve the impure, colored 5-Phenylpyrrolidin-3-ol HCl in a suitable solvent (e.g., ethanol or methanol) at room temperature.[1]

  • Add a small amount of activated carbon (typically 1-5% by weight of your compound).[1]

  • Stir the suspension at room temperature for 15-30 minutes.

  • Filter the mixture through a pad of Celite® to remove the activated carbon. The filtrate should be colorless.

  • Proceed with recrystallization as usual.

Q5: My product appears pure by TLC, but the yield is low after column chromatography. What could be the issue?

A5: Low recovery from column chromatography can be due to several factors:

  • Irreversible Adsorption: Highly polar compounds like aminols can sometimes bind irreversibly to silica gel. Using a less acidic stationary phase like alumina or treating the silica gel with a small amount of a basic modifier (e.g., triethylamine in the eluent) can mitigate this.

  • Improper Eluent Polarity: If the eluent is too polar, the product may elute too quickly with impurities. If it's not polar enough, the product may not elute at all. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often effective. A common eluent system for similar compounds is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate or dichloromethane.[4]

  • Product Streaking: Tailing of the product peak on the column can lead to broad fractions and difficulty in isolating the pure compound. Adding a small amount of a volatile base like triethylamine to the eluent can often improve the peak shape for amines.

III. Experimental Protocols

Protocol 1: Purification of 5-Phenylpyrrolidin-3-ol HCl via Acid-Base Extraction

This protocol is designed to separate the basic 5-Phenylpyrrolidin-3-ol from non-basic impurities.

Workflow Diagram:

cluster_0 Acid-Base Extraction Workflow crude Crude 5-Phenylpyrrolidin-3-ol HCl in Organic Solvent add_base Add aq. NaOH (pH > 12) crude->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer (Non-basic impurities) separate_layers->organic_layer Discard aqueous_layer Aqueous Layer (Free base) separate_layers->aqueous_layer add_acid Add aq. HCl (pH < 2) aqueous_layer->add_acid extract Extract with Organic Solvent add_acid->extract organic_extract Organic Layer (Product as HCl salt) extract->organic_extract dry_concentrate Dry & Concentrate organic_extract->dry_concentrate pure_product Pure 5-Phenylpyrrolidin-3-ol HCl dry_concentrate->pure_product

Caption: Acid-Base Extraction Workflow for Purification.

Methodology:

  • Dissolve the crude 5-Phenylpyrrolidin-3-ol HCl in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Transfer the solution to a separatory funnel and add a 1M aqueous solution of sodium hydroxide (NaOH). Ensure the final pH of the aqueous layer is greater than 12.

  • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Drain the lower organic layer (if using DCM) or the upper organic layer (if using ethyl acetate), which contains the non-basic impurities.

  • Wash the aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.

  • To the aqueous layer, carefully add concentrated hydrochloric acid (HCl) dropwise with cooling until the pH is less than 2. This will protonate the free base to form the hydrochloride salt.

  • Extract the aqueous layer multiple times with fresh organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified 5-Phenylpyrrolidin-3-ol HCl.

Protocol 2: Recrystallization of 5-Phenylpyrrolidin-3-ol HCl

This protocol is for the final purification of the hydrochloride salt to obtain a crystalline solid.

Workflow Diagram:

cluster_1 Recrystallization Workflow dissolve Dissolve in Minimum Hot Solvent cool Slowly Cool to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Filter Crystals ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure_crystals Pure Crystalline Product dry->pure_crystals

Caption: Recrystallization Workflow for Final Purification.

Methodology:

  • Place the crude 5-Phenylpyrrolidin-3-ol HCl in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., isopropanol or an ethanol/water mixture) to just dissolve the solid.[3]

  • If the solution is colored, cool it slightly, add activated carbon, and heat to boiling again for a few minutes before filtering hot.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Table 1: Recommended Recrystallization Solvents

Solvent/Solvent SystemRationale
IsopropanolEffective for hydrochloride salts of similar pyrrolidinols.[3]
Ethanol/WaterA common solvent pair for polar compounds; water acts as the anti-solvent.[4]
Isopropanol/EtherEther acts as an anti-solvent to induce crystallization from the more polar isopropanol.[5]

IV. Purity Assessment

A combination of analytical techniques should be used to confirm the purity of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of non-volatile compounds. A reverse-phase C18 column is typically used for polar analytes like 5-Phenylpyrrolidin-3-ol HCl.

Table 2: Typical HPLC Conditions

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).[6][7]
Flow Rate 1.0 mL/min
Detection UV at a low wavelength (e.g., 205-220 nm) where the phenyl group absorbs.[7]
Column Temperature 30 °C

Note: The mobile phase composition may need to be optimized to achieve good separation from any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the desired product and identifying any impurities.

  • ¹H NMR: The spectrum should show the characteristic peaks for the phenyl and pyrrolidine protons. The integration of these peaks should correspond to the correct number of protons. Impurities will present as extra peaks in the spectrum. The chemical shifts of common laboratory solvents are well-documented and can be used to identify residual solvents.[8][9][10]

  • ¹³C NMR: This technique provides information on the carbon skeleton of the molecule and can help to identify isomeric impurities.

V. References

  • Journal of Islamic Academy of Sciences. (1990). SYNTHESIS AND ANALGESIC POTENTIAL OF SOME SUBSTITUTED PYRROLIDINES. Retrieved from [Link]

  • DiVA portal. (2017). Synthesis of substituted pyrrolidines. Retrieved from [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

  • KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Google Patents. (n.d.). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). Retrieved from

  • MDPI. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]

  • MDPI. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]

  • Request PDF. (2025). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. Retrieved from [Link]

  • PubMed. (2019). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. Retrieved from [Link]

  • KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. Retrieved from [Link]

  • SciSpace. (2012). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Acta Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • ScienceOpen. (2017). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. Retrieved from [Link]

  • Semantic Scholar. (2012). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Retrieved from [Link]

  • PubMed. (2006). Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]

  • Lirias. (2025). 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory. Retrieved from [Link]

Sources

Technical Support Center: Stereochemical Integrity of 5-Phenylpyrrolidin-3-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #RAC-5P3OH-001 Subject: Preventing Racemization/Epimerization during Processing Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division

Executive Summary

This technical guide addresses the stability of 5-Phenylpyrrolidin-3-ol hydrochloride . The presence of a benzylic amine stereocenter (C5) and a secondary alcohol (C3) creates a molecule highly susceptible to racemization and epimerization.

The Critical Failure Mode: The C5 proton is benzylic and alpha to the nitrogen atom. This double activation makes it significantly more acidic (pKa ~23-25) than a standard alkyl amine. Exposure to strong bases, heat, or oxidative conditions facilitates proton abstraction, leading to a planar intermediate and subsequent loss of optical purity.

Part 1: The Mechanism of Failure

To prevent racemization, you must understand the molecular "danger zones."

The Benzylic Liability (C5)

The primary risk is at the C5 position. If the nitrogen is unprotonated (free base), the lone pair can stabilize the incipient carbanion formed by deprotonation. The adjacent phenyl ring further stabilizes this intermediate via resonance, lowering the energy barrier for inversion.

The Oxidation Risk (C3)

If the C3-hydroxyl is inadvertently oxidized to a ketone (pyrrolidinone), the C2 and C4 protons become highly acidic alpha-protons. This leads to rapid enolization and total scrambling of stereochemistry.

Mechanistic Visualization

The following diagram illustrates the pathways to racemization.

RacemizationPathways Pure Pure (3R, 5R)-Isomer (Chiral Integrity) Base Condition: Strong Base / Heat (Deprotonation at C5) Pure->Base H+ Abstraction Oxidation Condition: Oxidant / Metal Ions (Oxidation at C3) Pure->Oxidation -2H Planar Planar Carbanion/Imine Intermediate Base->Planar Stabilization by Phenyl Ketone 3-Pyrrolidinone Intermediate Oxidation->Ketone Formation Racemate Racemic/Epimeric Mixture (Yield Loss) Planar->Racemate Reprotonation (Non-Stereoselective) Ketone->Racemate Enolization

Caption: Figure 1. Dual pathways for stereochemical loss. The primary vector for 5-phenylpyrrolidin-3-ol is the base-catalyzed benzylic deprotonation at C5.

Part 2: Troubleshooting Guide (FAQ)

Scenario A: "My ee% drops significantly during the free-basing step."

Diagnosis: You are likely using a strong inorganic base (NaOH/KOH) or allowing the exotherm to spike the temperature. The Fix:

  • Switch Bases: Use Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) . Avoid hydroxides.

  • Temperature Control: The neutralization of the HCl salt is exothermic. Perform this step at 0°C to 5°C .

  • Biphasic System: Use a biphasic mixture (e.g., CH₂Cl₂ / aq. NaHCO₃). The free base will partition immediately into the organic layer, protecting it from the aqueous basic environment.

Scenario B: "I see epimerization during recrystallization of the HCl salt."

Diagnosis: You are likely boiling the salt in a protic solvent (Ethanol/Methanol) for too long. While the salt is more stable than the free base, high temperatures in protic solvents can still facilitate proton exchange. The Fix:

  • Solvent Switch: Use an IPA/Ethyl Acetate system. Dissolve in minimal hot IPA (Isopropanol) and add Ethyl Acetate as an anti-solvent.

  • Limit Heat Exposure: Do not reflux for >30 minutes. If dissolution is incomplete, filter off the solids rather than forcing them into solution with excessive heat.

Scenario C: "The product turns yellow/brown during drying."

Diagnosis: Oxidative degradation. The benzylic amine is sensitive to air oxidation, which can trigger the radical mechanisms leading to racemization. The Fix:

  • Atmosphere: Dry under Vacuum with Nitrogen Bleed .

  • Temperature: Keep drying temperature < 40°C .

Part 3: Validated Protocols

"Flash-Cool" Hydrochlorination Protocol

Objective: To convert the sensitive free base to the stable HCl salt without heat-induced racemization.

ParameterSpecificationRationale
Solvent Ethyl Acetate (EtOAc) or MTBENon-protic, low solubility for HCl salt (high yield).
Concentration 0.5 M to 1.0 MDilution prevents "hot spots" during acid addition.
Acid Source 2M HCl in Diethyl Ether or 4M HCl in DioxaneAnhydrous acids prevent hydrolysis issues.
Temperature 0°C - 5°CCritical control point to stop benzylic inversion.

Step-by-Step:

  • Dissolve the crude 5-phenylpyrrolidin-3-ol free base in dry Ethyl Acetate (10 volumes).

  • Cool the solution to 0°C in an ice/water bath.

  • Add HCl (in ether/dioxane) dropwise over 30 minutes. Do not allow internal temp to rise above 10°C.

  • A white precipitate should form immediately.

  • Stir at 0°C for an additional 30 minutes to ensure complete salt formation.

  • Filter immediately while cold. Do not let the slurry warm up.

  • Wash the cake with cold EtOAc.

Analytical Validation (Chiral HPLC)

Objective: Verify enantiomeric excess (ee) and diastereomeric ratio (dr).

  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (Polysaccharide based).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: The amine modifier (DEA) is crucial to sharpen the peak of the basic pyrrolidine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Phenyl absorption).

References

  • March's Advanced Organic Chemistry.Reactions, Mechanisms, and Structure.

    • Context: Foundational text describing the acidity of benzylic protons alpha to nitrogen
    • Source:

  • BenchChem Technical Support.

    • Context: Discusses the use of additives (HOBt/HOAt) and base selection (collidine vs. DIEA)
    • Source:

  • MDPI: Molecules.Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs.

    • Context: Detailed review of synthetic routes for chiral pyrrolidines, including reduction of prolines and resolution of phenyl-pyrrolidine deriv
    • Source:

  • ResearchGate.

    • Context: Provides evidence of radical-mediated and base-mediated racemization mechanisms in substituted pyrrolidines, serving as a direct analog for the 5-phenyl system.
    • Source:

  • ChemicalBook.2-Phenylpyrrolidine Properties and Stability.

    • Context: Physical property data and stability handling for the direct structural analog, emphasizing air sensitivity and storage conditions.
    • Source:

Troubleshooting hygroscopic nature of 5-Phenylpyrrolidin-3-ol hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Hygroscopicity & Handling Protocols

Case ID: PHO-3-HCL-HYGRO Status: Open Support Level: Tier 3 (Senior Application Scientist)

Diagnostic Overview: Why is this happening?

User Query: "My 5-Phenylpyrrolidin-3-ol HCl turns into a sticky gum within minutes of opening the bottle. Is the batch defective?"

Technical Assessment: No, the batch is likely not defective. The behavior you are observing is deliquescence , an extreme form of hygroscopicity.

The Molecular Mechanism: 5-Phenylpyrrolidin-3-ol hydrochloride contains three distinct moisture-attracting features that create a "perfect storm" for water sorption:

  • The Secondary Amine Salt (

    
    ):  The chloride ion is a strong hydrogen bond acceptor, and the ammonium center is a strong donor. This ionic bond has a high lattice energy, but the chloride ion's high charge density avidly coordinates with atmospheric water vapor.
    
  • The C-3 Hydroxyl Group (-OH): This adds an additional hydrogen bonding site (donor/acceptor) on the pyrrolidine ring, significantly increasing the water capacity of the crystal lattice compared to a simple phenylpyrrolidine.

  • Amorphous Content: If your material was isolated via rapid precipitation or lyophilization (freeze-drying), it likely possesses high amorphous content. Amorphous solids lack a rigid crystal lattice, leaving high-energy surface sites exposed to absorb water vapor exponentially faster than crystalline forms [1].

Immediate Troubleshooting: Handling & Weighing

User Query: "I cannot weigh accurate amounts for my reaction because the mass keeps increasing on the balance. How do I handle this?"

Protocol A: The "Weighing by Difference" Technique Standard weighing (taring a boat and adding solid) fails because the solid absorbs water during the transfer, adhering to the spatula and boat.

StepActionScientific Rationale
1 Equilibrate Allow the storage container to reach room temperature before opening. Prevents condensation on the cold solid surface.
2 Charge Vessel In a glovebox or dry bag, transfer an approximate amount of salt into a capped weighing bottle.
3 Initial Weigh Weigh the entire capped bottle on the analytical balance. Record Mass (

).[1]
4 Transfer Quickly remove the cap, pour/tap the estimated amount into your reaction vessel, and immediately recap.
5 Final Weigh Weigh the capped bottle again. Record Mass (

).
6 Calculate Mass delivered =

.

Critical Note: This eliminates the error of water absorption during the weighing process, as the balance reading stabilizes on the closed bottle, not the exposed solid [2].

Protocol B: Recovery of "Gummy" Material If your salt has already deliquesced into a paste:

  • Do not heat directly: Heating a wet amine salt can cause hydrolysis or degradation.

  • Azeotropic Drying: Dissolve the paste in anhydrous ethanol or methanol. Add a co-solvent like toluene (which forms a positive azeotrope with water).

  • Rotary Evaporation: Evaporate under reduced pressure. The water will be carried off with the toluene/alcohol azeotrope, often restoring the solid state [3].

Workflow Visualization: Handling Hygroscopic Salts

The following diagram outlines the decision logic for handling this specific hydrochloride salt based on available equipment and the state of the material.

HandlingWorkflow Start Start: 5-Phenylpyrrolidin-3-ol HCl (Solid State Assessment) StateCheck Is the material free-flowing? Start->StateCheck GloveBox Available: Glove Box / Dry Bag? StateCheck->GloveBox Yes IsPaste Material is sticky/paste? StateCheck->IsPaste No DirectWeigh Weigh inside Inert Atmosphere GloveBox->DirectWeigh Yes DiffWeigh Protocol A: Weigh by Difference (Speed is critical) GloveBox->DiffWeigh No DryAttempt Protocol B: Azeotropic Drying (MeOH/Toluene) IsPaste->DryAttempt SuccessDry Did it solidify? DryAttempt->SuccessDry SuccessDry->DiffWeigh Yes UseSolution Dissolve in Reaction Solvent & Quantify via HPLC/qNMR SuccessDry->UseSolution No (Remains Oil)

Figure 1: Decision matrix for handling and recovering hygroscopic amine salts. Green nodes indicate safe stopping points for experimental use.

Advanced Optimization: Salt Selection & Engineering

User Query: "We are moving to scale-up. We cannot handle this HCl salt in the pilot plant. What are the alternatives?"

Technical Recommendation: The hydrochloride salt is often the default choice in early discovery but is frequently poor for physical properties. For a secondary amine like 5-phenylpyrrolidin-3-ol, you should screen for less hygroscopic counter-ions .

Comparative Salt Analysis Table

Salt FormHygroscopicity RiskLattice Energy LogicRecommendation
Hydrochloride (HCl) High Small anion (

), high charge density. Strong H-bond acceptor.
Use only for early R&D.
Hydrobromide (HBr) MediumLarger ionic radius than Cl, slightly weaker H-bonding with water.Better, but corrosive.
Fumarate (2:1) Low High lattice stability due to H-bond network between dicarboxylic acid and amine.Primary Candidate.
Tosylate LowLarge lipophilic aromatic ring shields the ionic center from moisture.Secondary Candidate.

Strategic Pivot: Co-Crystallization If salt switching affects solubility or bio-performance, consider Co-crystals .[2]

  • Mechanism:[1][3] Instead of proton transfer (Salt), you rely on neutral H-bonding.

  • Candidate: 5-Phenylpyrrolidin-3-ol + Resorcinol or Nicotinamide.

  • Benefit: Often reduces hygroscopicity without altering the ionization state of the API [4].

Storage & Stability FAQs

Q: Can I store this in a standard fridge? A: NO. Standard refrigerators have high relative humidity. If the seal is imperfect, the cooling cycle creates a vacuum that sucks moist air into the bottle.

  • Correct Protocol: Store inside a secondary container (desiccator) with active desiccant (e.g.,

    
     or Indicating Silica Gel), then place in the fridge if thermal stability is a concern.
    

Q: How do I determine the "Water Activity" limit? A: You must determine the Critical Relative Humidity (CRH).

  • Experiment: Expose samples to saturated salt solutions of varying RH (e.g., 30%, 50%, 75%).

  • Observation: The RH at which the mass gain spikes exponentially is your CRH.

  • Guidance: Processing must occur at an RH at least 10% below the CRH [5].

References

  • Newman, A. et al. (2008). "Characterization of the 'Hygroscopic' Properties of Active Pharmaceutical Ingredients." Journal of Pharmaceutical Sciences. Link

  • USP General Chapter <1241>. "Water-Solid Interactions in Pharmaceutical Systems."[4][5] United States Pharmacopeia.[4][5] Link

  • ScienceMadness Discussion. (2007). "Drying the water out of hygroscopic crystals." Protocol verification for amine salts. Link

  • Stanton, M. & Bak, A. (2008). "Physicochemical Properties of Pharmaceutical Salts." Journal of Pharmaceutical Sciences. Link

  • BenchChem Tech Support. (2025). "Handling and storage protocols for hygroscopic hydrochloride powders." Link

Sources

Technical Support Center: Diastereomeric Resolution of 5-Phenylpyrrolidin-3-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Current Operator: Dr. Aris (Senior Application Scientist, Separation Technologies) Subject: Troubleshooting Purification of 5-Phenylpyrrolidin-3-ol (Cis/Trans Mixtures)

Overview: The "Nature of the Beast"

Welcome to the technical support center. You are likely dealing with a reaction mixture resulting from the reduction of 5-phenylpyrrolidin-3-one, yielding a mixture of cis (3R,5S / 3S,5R) and trans (3R,5R / 3S,5S) diastereomers.

Because you are working with the Hydrochloride (HCl) salt , you face a specific set of physical constraints:

  • High Polarity: The salt is highly water-soluble and sticks to normal phase silica.

  • Amine Tailing: The secondary amine interacts strongly with silanols, causing peak broadening.

  • Lattice Energy Differences: The cis and trans salts often have significantly different crystallization habits, which is your biggest advantage if leveraged correctly.

Module 1: Strategic Decision Making (Workflow)

Before starting, determine your scale and purity requirements. Do not blindly inject crude material.

SeparationStrategy Start Crude Reaction Mixture (Cis/Trans HCl Salt) ScaleCheck Check Scale Start->ScaleCheck SmallScale < 100 mg Analytical/Method Dev ScaleCheck->SmallScale LargeScale > 100 mg Prep/Process ScaleCheck->LargeScale Decision Can you Derivatize? SmallScale->Decision RouteC Route C: Fractional Crystallization (Scalable) LargeScale->RouteC RouteA Route A: N-Boc Protection (Recommended) Decision->RouteA Yes (Fastest Purification) RouteB Route B: Free Base Chromatography (Direct) Decision->RouteB No (Must keep amine free) Validation Validation: 1H NMR (NOESY) RouteA->Validation RouteB->Validation RouteC->Validation

Figure 1: Decision Matrix for Purification Strategy. Select your path based on scale and chemical tolerance.

Module 2: Troubleshooting & FAQs
Ticket #101: "My peaks are tailing badly on silica gel."

User Context: Attempting to separate the HCl salt directly on normal phase silica. Root Cause: You are trying to elute a charged salt on silica. The protonated amine interacts with acidic silanols, and the chloride counter-ion disrupts the partition coefficient.

The Fix (The "Free Base" Protocol): You cannot effectively chromatograph the HCl salt on standard silica. You must convert it to the free base in situ or prior to loading.

  • Pre-treatment: Suspend your crude HCl salt in DCM. Wash with saturated aqueous NaHCO₃ or 1M NaOH. Dry the organic layer (Na₂SO₄) and concentrate. This yields the Free Base .

  • Mobile Phase: Use DCM:MeOH (95:5 to 90:10) with 1% NH₄OH (Ammonium Hydroxide) or 1% Triethylamine (TEA) .

    • Why? The base modifier competes for the silanol sites, sharpening the amine peak.

  • Stationary Phase: If budget allows, use Amine-Functionalized Silica . This eliminates the need for mobile phase modifiers and prevents degradation.

Ticket #102: "I need to separate them on a multi-gram scale without a column."

User Context: Process chemistry scale-up. Root Cause: Chromatography is too expensive/slow for kg scale. The Fix (Fractional Crystallization of the HCl Salt):

Diastereomers have different lattice energies. The trans-isomer often packs better due to reduced steric strain between the phenyl and hydroxyl groups.

Solvent Screening Protocol: Perform this screen on 100mg samples.

Solvent SystemRatio (v/v)Temperature ProfileExpected Outcome
Isopropanol (IPA) 100%Boil

Cool slowly to 4°C
High Success. Standard for amine HCl salts.
EtOH / Et₂O 1:3Dissolve in min. hot EtOH, add Et₂O until turbidEnrichment. Good for crashing out the less soluble isomer.
MeCN / H₂O 95:5Heat to reflux

Cool
Polymorph Control. Useful if oils form in alcohols.
Acetone 100%Slurry at Room Temp (24h)Thermodynamic Equilibration. Often converts amorphous oil to solid.

Pro-Tip: If you get an oil, scratch the flask with a glass rod or add a seed crystal of the pure material if available.

Ticket #103: "I can't distinguish Cis from Trans in NMR."

User Context: You have two peaks, but don't know which is which. Root Cause: The spectra are similar. The Fix (NOESY & Coupling Constants):

You must analyze the relationship between H3 (chiral center with OH) and H5 (chiral center with Phenyl).

  • Logic:

    • Cis (3R,5S): The H3 and H5 protons are on the same face of the ring.

    • Trans (3R,5R): The H3 and H5 protons are on opposite faces.

Diagnostic Table:

FeatureCis IsomerTrans Isomer
NOESY Signal Strong Cross-peak between H3 and H5No/Weak Cross-peak between H3 and H5
J-Coupling (H4-H5) Complex multiplet (often pseudo-equatorial)Distinct coupling (often pseudo-axial)
13C Shift (C3/C5) Generally shielded (upfield) due to steric compressionGenerally deshielded (downfield)
Module 3: The "Pro-Tip" Route (Derivatization)

If you are struggling with the HCl salt, the most robust scientific solution is N-Boc Protection .

Why?

  • Removes the H-bond donor/acceptor of the amine.

  • Drastically changes polarity, making the molecule soluble in Hexane/EtOAc.

  • Increases the

    
     (difference in retention) between diastereomers.
    

Protocol:

  • Suspend 5-Phenylpyrrolidin-3-ol HCl in DCM/Water (1:1).

  • Add 2.5 eq NaHCO₃ and 1.1 eq Boc₂O. Stir 2h.

  • Extract DCM.

  • Separation: Run Flash Chromatography (Hexane:Ethyl Acetate 3:1). The diastereomers usually separate easily (

    
    ).
    
  • Deprotection: Treat pure isomer with 4M HCl in Dioxane to regenerate the pure salt.

Module 4: Visualization of Stereochemistry

Understanding the 3D conformation is vital for interpreting the NMR results.

Stereochem cluster_cis Cis Isomer (3R, 5S) H3 and H5 on SAME side cluster_trans Trans Isomer (3R, 5R) H3 and H5 on OPPOSITE sides C3_cis C3 (OH) C5_cis C5 (Ph) C3_cis->C5_cis NOE Signal (Strong) C3_trans C3 (OH) C5_trans C5 (Ph) C3_trans->C5_trans NOE Signal (Absent)

Figure 2: NMR NOESY Correlation Logic. Green arrow indicates spatial proximity detectable by NMR.

References
  • Separation of Amino Alcohol Diastereomers

    • Methodology: BenchChem Technical Support.[1] "Chiral Separation of Amino Alcohol Enantiomers." (Protocol regarding derivatization and mobile phase selection).

    • (General Protocol Reference)

  • Crystallization of Diastereomeric Salts

    • Mechanism:[2][3][4] MPI for Dynamics of Complex Technical Systems. "Formation and Crystallization based Separation of Diastereomeric Salts."

  • NMR Assignment of Pyrrolidines

    • Technique: Napolitano, J. G., et al. "On the configuration of five-membered rings: a spin-spin coupling constant approach."[5] Chemistry - A European Journal, 2011.

  • General Synthesis & Properties

    • Context: "Synthesis and Analgesic Potential of Some Substituted Pyrrolidines." (Discusses reduction of pyrrolidinones).

(Note: Always verify specific safety data sheets (SDS) for 5-phenylpyrrolidin-3-ol before handling.)

Sources

Addressing stability issues of 5-Phenylpyrrolidin-3-ol HCl in solution over time

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Researcher

This technical guide is designed for researchers, scientists, and drug development professionals who are utilizing 5-Phenylpyrrolidin-3-ol HCl in their experimental workflows. Users have reported observing instability in prepared solutions, manifesting as discoloration, loss of potency, and the appearance of unknown impurities in analytical chromatograms. This document provides a structured, in-depth guide to understanding the root causes of this instability and offers robust, field-proven strategies for mitigation. We will proceed from foundational questions to advanced troubleshooting and detailed experimental protocols to ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the handling and stability of 5-Phenylpyrrolidin-3-ol HCl.

Q1: My clear, colorless solution of 5-Phenylpyrrolidin-3-ol HCl has turned yellow or brown upon standing. What is happening?

A1: The development of a yellow or brown hue is a classic indicator of oxidative degradation. 5-Phenylpyrrolidin-3-ol contains a secondary amine within its pyrrolidine ring, which is susceptible to oxidation. This process can be accelerated by exposure to atmospheric oxygen, trace metal ions, or light. The colored species are often complex, higher molecular weight products formed from the initial oxidation intermediates.

Q2: What are the ideal storage conditions for a stock solution of this compound?

A2: To maximize shelf-life, stock solutions should be prepared using deoxygenated solvents, stored at low temperatures (2-8°C or frozen at -20°C), and protected from light by using amber glass vials or wrapping clear vials in aluminum foil. For short-term use, refrigeration is adequate. For long-term storage (weeks to months), freezing the solution after blanketing with an inert gas like nitrogen or argon is highly recommended.

Q3: How significantly does pH impact the stability of 5-Phenylpyrrolidin-3-ol HCl in an aqueous solution?

A3: The pH is arguably the most critical factor governing the stability of this compound. The hydrochloride (HCl) salt form is supplied to enhance stability by ensuring the pyrrolidine nitrogen is protonated.[1] In this cationic form, the lone pair of electrons on the nitrogen is less available to participate in oxidative reactions. As the pH of the solution increases towards neutral and alkaline, the equilibrium shifts towards the free base form, which is significantly more susceptible to degradation. Therefore, maintaining a weakly acidic pH (typically in the range of 3-5) is crucial for stability in aqueous media.[2][3][4]

Q4: Is this compound known to be light-sensitive?

A4: Yes, compounds containing aromatic rings, such as the phenyl group in this molecule, can absorb UV light. This absorbed energy can promote the formation of reactive radical species, initiating or accelerating degradation pathways, particularly oxidation.[5] Therefore, photostability is a significant concern. It is standard practice in pharmaceutical development to conduct photostability studies as part of stress testing, in line with ICH Q1B guidelines.[6][7][8][9]

Part 2: In-Depth Troubleshooting Guide

This section is for users who have confirmed instability via analytical methods (e.g., HPLC) and need to systematically diagnose and solve the problem.

Issue: You observe a rapid loss of the parent API peak and/or the growth of new impurity peaks in your HPLC analysis.

When quantitative analysis confirms the degradation of 5-Phenylpyrrolidin-3-ol HCl, a systematic investigation is required. The following workflow will help you identify the primary degradation pathway and implement an effective solution.

Start Instability Confirmed (Loss of Parent, New Peaks) Hypothesis Formulate Hypotheses on Degradation Pathway Start->Hypothesis Oxidation Oxidative Degradation Hypothesis->Oxidation Most Common pH_Instability pH-Driven Instability Hypothesis->pH_Instability Very Common Photo_Instability Photodegradation Hypothesis->Photo_Instability Possible Test_Oxidation Test Mitigation Strategies: 1. Deoxygenate Solvents 2. Add Antioxidant (e.g., Ascorbic Acid) 3. Add Chelator (e.g., EDTA) Oxidation->Test_Oxidation Test_pH Test Mitigation Strategies: 1. Use Buffered Solution (pH 3-5) 2. Conduct pH Profile Study pH_Instability->Test_pH Test_Photo Test Mitigation Strategies: 1. Use Amber Vials 2. Minimize Light Exposure Photo_Instability->Test_Photo Analyze Re-analyze by HPLC Is Stability Improved? Test_Oxidation->Analyze Test_pH->Analyze Test_Photo->Analyze End Optimized Formulation Achieved Analyze->End Yes Refine Combine & Refine Strategies Analyze->Refine Partially / No Refine->Test_Oxidation Refine->Test_pH Refine->Test_Photo

Caption: Troubleshooting workflow for addressing stability issues.
Deep Dive 1: Combating Oxidative Degradation
  • Causality: The secondary amine in the pyrrolidine ring is electron-rich and can be oxidized, especially in its neutral (free base) form.[10][11] This process often involves radical chain reactions, which can be initiated by light, heat, or trace metal ions (e.g., Fe³⁺, Cu²⁺) acting as catalysts.[10] The likely pathway involves the formation of an amine radical, leading to hydroxylamines and subsequently nitrones or imines.[12]

Parent 5-Phenylpyrrolidin-3-ol (Secondary Amine) Radical Amine Radical Intermediate Parent->Radical Initiator Initiator (O₂, Metal Ions, Light) Initiator->Radical Hydroxylamine N-Hydroxylamine Derivative Radical->Hydroxylamine Imine Iminium Ion / Imine Hydroxylamine->Imine Products Further Degradation (Colored Products, Oligomers) Imine->Products

Caption: Simplified potential oxidative degradation pathway.
  • Actionable Solutions:

    • Solvent Deoxygenation: Before preparing your solution, sparge the solvent (e.g., water, buffer) with an inert gas like nitrogen or argon for 15-30 minutes to displace dissolved oxygen.

    • Inclusion of Antioxidants: Add a water-soluble antioxidant to your formulation. These agents act as sacrificial compounds, being preferentially oxidized over the API.[13]

    • Inclusion of Chelating Agents: To sequester catalytic metal ions, add a chelating agent.[13][14]

Deep Dive 2: Controlling pH-Driven Instability
  • Actionable Solutions:

    • Buffer Selection: Prepare your solutions in a buffer with a pKa value close to your target pH. For a target pH of 3-5, citrate or acetate buffers are excellent choices. Avoid phosphate buffers if your downstream application is sensitive to phosphate, but they are otherwise effective near neutral pH (though not ideal for this compound's stability).

    • pH Profiling: If stability is critical, perform a simple pH stability study. Prepare small batches of your solution in different buffers (e.g., pH 3, 4, 5, 6, 7) and monitor the degradation rate over time by HPLC. This will empirically determine the optimal pH for maximum stability.

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for your own laboratory work.

Protocol 1: Forced Degradation (Stress Testing) Study

This study is essential to identify likely degradation products and establish the stability-indicating nature of your analytical method.[15][16][17] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16][18]

Start Prepare API Solution (e.g., 1 mg/mL in 50:50 ACN:H₂O) Stress Apply Stress Conditions (Parallel Experiments) Start->Stress Acid Acid Hydrolysis 0.1 M HCl, 60°C Stress->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C Stress->Base Oxidation Oxidation 3% H₂O₂, RT Stress->Oxidation Thermal Thermal 80°C (Solution & Solid) Stress->Thermal Photo Photolytic ICH Q1B Light Chamber Stress->Photo Sample Sample at Timepoints (e.g., 0, 2, 4, 8, 24 hr) Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Neutralize Neutralize Acid/Base Samples Sample->Neutralize Analyze Analyze All Samples by Validated HPLC-PDA/MS Method Neutralize->Analyze

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL solution of 5-Phenylpyrrolidin-3-ol HCl in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each condition.

    • Acid: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal: Incubate a vial of the stock solution at 80°C. Also, place solid API in an 80°C oven.

    • Photolytic: Expose the solution in a chemically inert, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[19] A control sample should be wrapped in foil and placed in the same chamber.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours).

  • Quenching: For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples, including a time-zero control, by a stability-indicating HPLC method.

Stress ConditionReagent/ParameterTypical TemperatureTarget DegradationRationale (ICH Q1A/Q1B)
Acid Hydrolysis 0.1 M - 1 M HClAmbient or Elevated5-20%Evaluates stability in acidic environments.[16]
Base Hydrolysis 0.1 M - 1 M NaOHAmbient or Elevated5-20%Evaluates stability in alkaline environments.[16]
Oxidation 3-30% H₂O₂Ambient5-20%Simulates exposure to atmospheric or excipient-based peroxides.[16]
Thermal ≥ 20°C above acceleratedElevated (e.g., 80°C)5-20%Determines impact of heat on chemical stability.[16]
Photostability 1.2 M lux-hr (Vis) & 200 W-hr/m² (UV)ControlledAny detectable changeAssesses degradation from light exposure during manufacturing/storage.[6][19]
Protocol 2: Preparation of a Stabilized Aqueous Formulation

This protocol provides a starting point for a formulation designed to minimize degradation for use in multi-day in vitro or in vivo experiments.

Materials:

  • 5-Phenylpyrrolidin-3-ol HCl

  • Citric Acid Monohydrate

  • Trisodium Citrate Dihydrate

  • Disodium EDTA

  • L-Ascorbic Acid

  • Water for Injection (or equivalent high-purity, deoxygenated water)

Methodology:

  • Prepare 50 mM Citrate Buffer (pH 4.0):

    • Dissolve 1.47 g of Trisodium Citrate Dihydrate in ~450 mL of deoxygenated water.

    • Adjust pH to 4.0 by adding a solution of Citric Acid Monohydrate.

    • Bring the final volume to 500 mL with deoxygenated water.

  • Add Stabilizers:

    • To the 500 mL buffer, add Disodium EDTA to a final concentration of 0.01% w/v (50 mg).

    • Add L-Ascorbic Acid to a final concentration of 0.1% w/v (500 mg). Stir until fully dissolved.

  • Dissolve API:

    • Slowly dissolve the required amount of 5-Phenylpyrrolidin-3-ol HCl into the stabilized buffer to achieve your target final concentration.

  • Final Steps:

    • Confirm the final pH and adjust if necessary.

    • Sterile filter the solution through a 0.22 µm filter if required for the application.

    • Store in a sealed, light-protected vial at 2-8°C.

ComponentFunctionTypical ConcentrationRationale
Citrate Buffer pH Control20-100 mMMaintains an acidic pH to keep the amine protonated and less reactive.[20]
Disodium EDTA Chelating Agent0.01 - 0.1% w/vSequesters trace metal ions that catalyze oxidative degradation.[14]
Ascorbic Acid Antioxidant0.05 - 0.2% w/vActs as a sacrificial agent, protecting the API from oxidation.[13]

References

  • Rani, M., & Singh, R. (2011). Development of forced degradation and stability indicating studies of drugs—A review.
  • ResolveMass Laboratories. (2026, February 15).
  • Q-Lab. (n.d.). Understanding ICH Photostability Testing - Q-Lab. Retrieved February 24, 2026.
  • Patel, Y. P., & Shah, T. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Biopharmaceutical Research, 1(1), 1-10.
  • Binder World. (2025, April 10). In the right light: What ICH photostability tests are all about.
  • Baghdasarian, M. (2025, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved February 24, 2026.
  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products.
  • Nawaz, M., et al. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI.
  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Ali, M., et al. (2024). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. ACS Omega.
  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved February 24, 2026.
  • Wang, D. (2011). Dehydrogenation of Secondary Amines to Imines Catalyzed by an Iridium PCP Pincer Complex.
  • Al-Ghamdi, H. (n.d.).
  • Ali, M., et al. (2024).
  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved February 24, 2026.
  • Wróblewski, K., et al. (2014). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
  • SIELC Technologies. (n.d.). Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column. Retrieved February 24, 2026.
  • Alpert, A. (2011, July 27). measure pyrrolidine by HPLC.
  • van der Kant, R., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC.
  • Google Patents. (n.d.).
  • U.S. Food and Drug Administration. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
  • Creative Diagnostics. (2025, April 17).
  • Byard, S. (2023, February 13). Strategies for Streamlining Small Molecule Formulation Development.... Pharmaceutical Technology.
  • Benchchem. (n.d.).
  • Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI.
  • Tu, Y., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions... ACS Omega.
  • Protheragen. (n.d.). Stabilizer Excipients. Retrieved February 24, 2026.
  • Benchchem. (n.d.). (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride. Retrieved February 24, 2026.
  • Zakeri-Milani, P., et al. (n.d.).
  • Challener, C. (2015, August 15).
  • Chakravarty, P. R. (2024, February 21). 3 Functions of Buffer Solutions in Bioscience Experiments. GoldBio.
  • ResearchGate. (n.d.). Amine buffers for pH control. Retrieved February 24, 2026.
  • Westlab. (2024, January 22). The Vital Role of pH Buffer Solution in Chemical Reactions.
  • Muntu, C.M., et al. (2024). Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins. Journal of Medicinal and Chemical Sciences.
  • Bairaktari, K., et al. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids... Food Control.
  • ReAgent Chemicals. (2023, May 3). Maintaining pH Balance In Biological Systems.
  • ResearchGate. (2021, June).
  • Valant, J., et al. (n.d.). Effect of Buffer on Protein Stability in Aqueous Solutions.... PMC.
  • ResearchGate. (2021, January).
  • Thomas, J. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • MDPI. (2024, September 3). Photocatalytic Degradation of Selected Non-Opioid Analgesics Driven by Solar Light Exposure.
  • Barry, R. H., et al. (1982). Stability of phenylpropanolamine hydrochloride in liquid formulations containing sugars. Journal of Pharmaceutical Sciences, 71(1), 116-8.
  • ChemScene. (n.d.). (3R,5S)-5-methylpyrrolidin-3-ol hydrochloride. Retrieved February 24, 2026.
  • Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-... PMC.
  • Ahmad, B., et al. (n.d.).
  • Google Patents. (n.d.). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol....

Sources

Validation & Comparative

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Phenylpyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific inquiry. Mass spectrometry stands as a powerful analytical technique in this endeavor, providing not only the molecular weight but also a unique fragmentation "fingerprint" that aids in confirming molecular structure. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 5-Phenylpyrrolidin-3-ol hydrochloride, a versatile building block in medicinal chemistry.

In the spirit of comprehensive analysis, we will compare its fragmentation behavior with two structurally related analogs: 3-Phenylpyrrolidine and N-Ethyl-3-hydroxypyrrolidine . This comparative approach will illuminate the influence of the hydroxyl and phenyl functional groups on the fragmentation pathways, offering valuable insights for the identification and characterization of related compounds.

The Subject of Our Investigation: 5-Phenylpyrrolidin-3-ol

5-Phenylpyrrolidin-3-ol is a chiral molecule featuring a five-membered pyrrolidine ring, a hydroxyl group at the 3-position, and a phenyl substituent at the 5-position. Its hydrochloride salt form enhances solubility and stability, making it a common form for synthesis and biological screening. Understanding its behavior under mass spectrometric conditions is crucial for its unambiguous identification in complex matrices.

Experimental Considerations and Ionization

For the analysis of this compound and its analogs, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable techniques. As a hydrochloride salt, the compound is pre-ionized to some extent, making ESI a particularly gentle and effective method for generating the protonated molecular ion, [M+H]⁺. In the context of this guide, we will focus on the fragmentation of the protonated molecule, which would be the primary ion observed in ESI-MS/MS and a likely species in the EI spectrum following the loss of HCl.

Proposed Experimental Protocol: LC-ESI-MS/MS

A robust method for analyzing these compounds would involve Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation : Dissolve this compound in a suitable solvent such as methanol or a mixture of acetonitrile and water.

  • Chromatographic Separation : Employ a C18 reverse-phase column with a gradient elution profile. A typical mobile phase would consist of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The formic acid serves to protonate the analyte and improve chromatographic peak shape.

  • Mass Spectrometry :

    • Ionization : Positive mode Electrospray Ionization (ESI+).

    • MS1 Scan : Acquire a full scan to identify the protonated molecular ion [M+H]⁺.

    • MS2 Fragmentation : Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate the product ion spectrum.

dot graph TD { subgraph "Experimental Workflow" A[Sample Preparation] --> B[LC Separation]; B --> C[ESI Ionization]; C --> D[MS1 Scan]; D --> E[MS2 Fragmentation]; end }

Caption: A generalized workflow for the LC-ESI-MS/MS analysis of this compound.

Predicted Fragmentation Pattern of 5-Phenylpyrrolidin-3-ol

The molecular weight of 5-Phenylpyrrolidin-3-ol is 163.22 g/mol . In positive ion mode ESI, the protonated molecule [M+H]⁺ will be observed at an m/z of 164.12. The fragmentation of this ion is predicted to follow several key pathways, driven by the presence of the phenyl, hydroxyl, and pyrrolidine functionalities.

Predicted m/z Proposed Fragment Neutral Loss Plausible Mechanism
164.12[C₁₀H₁₄NO]⁺-Protonated Molecular Ion
146.11[C₁₀H₁₂N]⁺H₂O (18.01 Da)Loss of the hydroxyl group as water, a common fragmentation for alcohols.
118.09[C₈H₁₂N]⁺C₂H₂O (42.01 Da)Cleavage of the pyrrolidine ring.
106.08[C₇H₈N]⁺C₃H₆O (58.04 Da)Ring opening and subsequent fragmentation.
91.05[C₇H₇]⁺C₃H₇NO (73.05 Da)Formation of the stable tropylium ion from the phenyl group.
77.04[C₆H₅]⁺C₄H₉NO (87.07 Da)Loss of the pyrrolidine ring to form the phenyl cation.

dot graph { graph [layout=neato, overlap=false, splines=true]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"m/z 164 [M+H]+" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "m/z 146" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "m/z 118"; "m/z 106"; "m/z 91"; "m/z 77";

"m/z 164 [M+H]+" -- "m/z 146" [label="- H₂O"]; "m/z 164 [M+H]+" -- "m/z 118" [label="- C₂H₂O"]; "m/z 146" -- "m/z 106" [label="- C₂H₄"]; "m/z 146" -- "m/z 91" [label="- C₃H₅N"]; "m/z 106" -- "m/z 77" [label="- C₂H₅"]; }

Caption: Predicted fragmentation pathway of protonated 5-Phenylpyrrolidin-3-ol.

Comparative Fragmentation Analysis

To better understand the fragmentation of 5-Phenylpyrrolidin-3-ol, we will now compare it to two analogs.

Alternative 1: 3-Phenylpyrrolidine

This analog lacks the hydroxyl group, allowing for a direct assessment of the hydroxyl group's influence on fragmentation. The molecular weight is 147.22 g/mol , with a protonated ion [M+H]⁺ at m/z 148.13.

Predicted Fragmentation of 3-Phenylpyrrolidine:

Predicted m/z Proposed Fragment Neutral Loss Comparison to 5-Phenylpyrrolidin-3-ol
148.13[C₁₀H₁₄N]⁺-Protonated Molecular Ion
120.10[C₈H₁₀N]⁺C₂H₄ (28.03 Da)Similar ring fragmentation, but without the initial water loss.
104.08[C₈H₈]⁺C₂H₅N (45.04 Da)Formation of a styrene-like ion.
91.05[C₇H₇]⁺C₃H₇N (57.06 Da)Formation of the tropylium ion remains a prominent pathway.
77.04[C₆H₅]⁺C₄H₉N (71.07 Da)Loss of the pyrrolidine ring to form the phenyl cation.

Key Difference: The most significant difference is the absence of the initial loss of water (m/z 18) in 3-Phenylpyrrolidine. This highlights that the m/z 146 peak in the spectrum of 5-Phenylpyrrolidin-3-ol is a strong indicator of the presence of the hydroxyl group.

dot graph { graph [layout=neato, overlap=false, splines=true]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

"m/z 148 [M+H]+" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "m/z 120"; "m/z 104"; "m/z 91"; "m/z 77";

"m/z 148 [M+H]+" -- "m/z 120" [label="- C₂H₄"]; "m/z 120" -- "m/z 91" [label="- C₂H₅N"]; "m/z 148 [M+H]+" -- "m/z 104" [label="- C₂H₅N"]; "m/z 104" -- "m/z 77" [label="- C₂H₃"]; }

Caption: Predicted fragmentation pathway of protonated 3-Phenylpyrrolidine.

Alternative 2: N-Ethyl-3-hydroxypyrrolidine

In this analog, the phenyl group is replaced by an ethyl group. This allows for a comparison of the fragmentation patterns when an aromatic substituent is replaced with an aliphatic one. The molecular weight is 115.17 g/mol , with a protonated ion [M+H]⁺ at m/z 116.11.

Predicted Fragmentation of N-Ethyl-3-hydroxypyrrolidine:

Predicted m/z Proposed Fragment Neutral Loss Comparison to 5-Phenylpyrrolidin-3-ol
116.11[C₆H₁₄NO]⁺-Protonated Molecular Ion
98.10[C₆H₁₂N]⁺H₂O (18.01 Da)Loss of water is still a primary fragmentation step.
86.09[C₅H₁₂N]⁺CH₂O (30.01 Da)Fragmentation of the pyrrolidine ring.
70.08[C₄H₈N]⁺C₂H₆O (46.03 Da)Further ring fragmentation.
58.07[C₃H₈N]⁺C₃H₆O (58.04 Da)Formation of a smaller nitrogen-containing fragment.

Key Difference: The fragmentation of N-Ethyl-3-hydroxypyrrolidine is dominated by the loss of water and subsequent cleavages of the pyrrolidine ring and the ethyl group. The characteristic ions of the phenyl group (m/z 91 and 77) are absent, providing a clear distinction from 5-Phenylpyrrolidin-3-ol. The presence of fragments at m/z 91 and 77 is a strong indicator of a phenyl substituent.

dot graph { graph [layout=neato, overlap=false, splines=true]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

"m/z 116 [M+H]+" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "m/z 98"; "m/z 86"; "m/z 70"; "m/z 58";

"m/z 116 [M+H]+" -- "m/z 98" [label="- H₂O"]; "m/z 98" -- "m/z 70" [label="- C₂H₄"]; "m/z 116 [M+H]+" -- "m/z 86" [label="- CH₂O"]; "m/z 86" -- "m/z 58" [label="- C₂H₄"]; }

Caption: Predicted fragmentation pathway of protonated N-Ethyl-3-hydroxypyrrolidine.

Conclusion: A Triad of Molecular Fingerprints

This comparative guide illustrates how subtle changes in chemical structure lead to distinct and predictable fragmentation patterns in mass spectrometry. For this compound, the key diagnostic fragments are the protonated molecular ion at m/z 164, the ion resulting from water loss at m/z 146, and the characteristic phenyl-derived ions at m/z 91 and 77.

By comparing its predicted spectrum with those of 3-Phenylpyrrolidine and N-Ethyl-3-hydroxypyrrolidine, we can confidently assign the presence and influence of the hydroxyl and phenyl groups. This analytical approach, combining predictive fragmentation with comparative analysis, serves as a powerful tool for the structural confirmation of novel compounds in the dynamic landscape of drug discovery and development. The principles outlined herein provide a robust framework for interpreting the mass spectra of other substituted pyrrolidine derivatives.

References

  • PubChem - this compound. National Center for Biotechnology Information. [Link]

  • Mass Spectrometry of Alcohols. Chemistry LibreTexts. [Link]

  • Fragmentation in Mass Spectrometry. Wikipedia. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic drugs. Jackson, G. et al. Journal of Mass Spectrometry.

Technical Comparison Guide: HPLC Purity Determination of 5-Phenylpyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of purity for 5-Phenylpyrrolidin-3-ol hydrochloride presents a dual challenge: retaining a highly polar, basic amine while simultaneously resolving structural isomers (diastereomers). Standard C18 methods often fail to adequately separate the cis- and trans- diastereomers and frequently suffer from peak tailing due to secondary silanol interactions.

This guide compares three methodologies:

  • Method A (Standard): Base-Deactivated C18 with Ion-Suppression (Robust, general purpose).

  • Method B (High-Performance): Pentafluorophenyl (PFP) Core-Shell (Superior diastereomeric selectivity).

  • Method C (Alternative): HILIC (Best for retention of highly polar impurities).

The Verdict: For comprehensive purity profiling including diastereomeric separation, Method B (PFP) is the recommended gold standard due to orthogonal


 and dipole interactions.

Structural Analysis & Chromatographic Challenges

To design a robust method, one must understand the analyte's physicochemical behavior.

  • Basicity: The pyrrolidine nitrogen is a secondary amine (

    
    ). At neutral pH, it is protonated and interacts strongly with residual silanols on silica columns, causing severe tailing.
    
  • Stereochemistry: The molecule contains two chiral centers (C3 and C5), resulting in two diastereomeric pairs (cis and trans). Separating these diastereomers is critical, as they have different biological activities.

  • UV Chromophore: The phenyl ring is the only significant chromophore. Detection is optimal at 210–220 nm ; sensitivity drops significantly at 254 nm.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: Define Purity Goals Isomers Is Diastereomer Separation Required? Start->Isomers Polarity Are Impurities Highly Polar/Unretained? Isomers->Polarity No (Gross Purity) MethodB Method B: PFP (Fluorophenyl) (Diastereomer + Chemical Purity) Isomers->MethodB Yes (Cis vs Trans) MethodA Method A: C18 + Acidic Buffer (General Chemical Purity) Polarity->MethodA No MethodC Method C: HILIC (Polar Salts/Counter-ions) Polarity->MethodC Yes

Caption: Decision matrix for selecting the optimal stationary phase based on specific analytical requirements.

Detailed Method Comparison

Method A: Base-Deactivated C18 (The "Workhorse")

This method uses a high-purity C18 column with an acidic phosphate buffer. The low pH (


) ensures the amine is fully protonated and suppresses the ionization of surface silanols, reducing tailing.
  • Mechanism: Hydrophobic interaction.[1]

  • Pros: Rugged, low cost, widely available.

  • Cons: Poor selectivity for cis/trans diastereomers (often co-elute); requires ion-pairing agents for optimal peak shape.

Method B: Pentafluorophenyl (PFP) (The "Specialist")

PFP columns contain a fluorinated phenyl ring. This phase offers "orthogonal" selectivity compared to C18.

  • Mechanism: Hydrophobic +

    
     interaction (with the analyte's phenyl ring) + Dipole-dipole interaction (with the hydroxyl/amine).
    
  • Pros: Excellent separation of diastereomers due to rigid shape selectivity; reduced tailing without ion-pairing agents.

  • Cons: Higher column cost; longer equilibration times than C18.

Comparative Data Summary
ParameterMethod A (C18)Method B (PFP)Method C (HILIC)
Retention (k') 2.53.84.2
Tailing Factor (

)
1.6 (Shark-fin)1.1 (Symmetric)1.2
Diastereomer Resolution (

)
0.8 (Partial overlap)3.5 (Baseline) 1.5
Equilibration Time Fast (10 min)Medium (20 min)Slow (30-40 min)
Suitability Rough Purity CheckFinal QC Release Counter-ion Analysis

Experimental Protocols

Protocol 1: The Recommended Standard (PFP Method)

Use this method for final product release and diastereomeric purity.

1. Instrumentation:

  • HPLC System with Binary Pump and Diode Array Detector (DAD).[2]

  • Column Oven: 35°C.

2. Stationary Phase:

  • Column: Kinetex F5 or ACE C18-PFP (Core-shell technology recommended for efficiency).

  • Dimensions: 150 x 4.6 mm, 2.6 µm or 3 µm particle size.

3. Mobile Phase:

  • Solvent A: 20 mM Potassium Phosphate Buffer, pH 2.5 (Adjusted with

    
    ).
    
  • Solvent B: Acetonitrile (HPLC Grade).

4. Gradient Program:

Time (min)% Solvent A% Solvent BFlow Rate (mL/min)
0.09551.0
2.09551.0
15.040601.0
18.040601.0
18.19551.0
23.09551.0

5. Detection:

  • UV @ 215 nm (Primary) and 254 nm (Secondary).

  • Note: 215 nm detects the phenyl ring absorption maximum; 254 nm is too weak for low-level impurity detection.

6. Sample Preparation:

  • Dissolve 10 mg of 5-Phenylpyrrolidin-3-ol HCl in 10 mL of Mobile Phase A.

  • Filter through a 0.22 µm PTFE filter (Nylon filters may bind the amine).

Protocol 2: The Alternative (C18 with Ion-Suppression)

Use this method if PFP columns are unavailable.

1. Stationary Phase:

  • Column: High-density C18 (e.g., Zorbax Eclipse Plus C18 or XBridge C18).

  • Dimensions: 150 x 4.6 mm, 3.5 µm.

2. Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water (TFA acts as a weak ion-pairing agent).

  • Solvent B: 0.1% TFA in Acetonitrile.

  • Critical Note: Do not use Formic Acid alone; it is not acidic enough to suppress silanol interactions for this specific amine.

3. Isocratic/Gradient:

  • A linear gradient from 5% B to 50% B over 20 minutes is typically sufficient.

Mechanism of Separation

Understanding why the PFP column works better is crucial for troubleshooting.

Diagram 2: Interaction Mechanisms[3]

SeparationMechanism cluster_C18 Method A: C18 Interaction cluster_PFP Method B: PFP Interaction Analyte Analyte: 5-Phenylpyrrolidin-3-ol C18_Mech Hydrophobic Interaction Only (Non-selective for isomers) Analyte->C18_Mech Silanol Residual Silanol Interaction (Causes Tailing) Analyte->Silanol Unwanted Pi_Pi Pi-Pi Interaction (Phenyl ring stacking) Analyte->Pi_Pi Dipole Dipole-Dipole (Interacts with OH/NH) Analyte->Dipole Shape Steric Selectivity (Separates Cis/Trans) Analyte->Shape

Caption: The PFP phase offers three distinct interaction points compared to the single hydrophobic mechanism of C18.[3]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interactionEnsure pH is < 3.0. Add 5mM Triethylamine (TEA) to buffer if using C18.
Split Peaks Diastereomer separationThis is likely real separation, not a defect. Verify by injecting pure standards of cis or trans if available.
Low Sensitivity Wrong WavelengthEnsure detection is at 210-215 nm. The phenyl ring absorption is weak at 254 nm.
Retention Drift Ion-Pairing equilibrationIf using TFA or Hexanesulfonate, allow 20+ column volumes for equilibration.

References

  • BenchChem. (2025).[4] A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Retrieved from

  • Advanced Chromatography Technologies. (2025). ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.[5][6] Chromatography Today. Retrieved from

  • Phenomenex. (2025).[7] How to Reduce Peak Tailing in HPLC? Retrieved from

  • Shimadzu. (2024). Technical Report: Using a Phenyl Column When Separation with C18 is Insufficient. Retrieved from

  • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Retrieved from

Sources

Technical Guide: Structural Confirmation of 5-Phenylpyrrolidin-3-ol Hydrochloride via Single-Crystal X-Ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of chiral pyrrolidine scaffolds, specifically 5-Phenylpyrrolidin-3-ol hydrochloride , unambiguous structural confirmation is a critical milestone. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide connectivity and molecular weight data, they fail to independently define the absolute stereochemistry (3R,5R vs. 3S,5S vs. meso forms) without extensive derivatization.

This guide establishes Single-Crystal X-Ray Diffraction (SC-XRD) as the "Gold Standard" for this compound. The presence of the chloride counter-ion in the hydrochloride salt provides a heavy atom (


) sufficient for anomalous scattering analysis, allowing for the direct determination of absolute configuration via the Flack parameter. This document outlines the experimental justification, comparative performance, and required protocols for validating this structure.

Strategic Analysis: The Case for X-Ray Crystallography[1]

The Stereochemical Challenge

5-Phenylpyrrolidin-3-ol possesses two chiral centers (C3 and C5). This results in four possible stereoisomers (two enantiomeric pairs).

  • NMR Limitation: Standard 1D and 2D NMR (

    
    H, 
    
    
    
    C, NOESY) can distinguish diastereomers (cis vs. trans) based on coupling constants (
    
    
    -values) and NOE correlations. However, NMR cannot distinguish between enantiomers (e.g., 3R,5R vs. 3S,5S) in an achiral environment.
  • The X-Ray Solution: SC-XRD determines the precise spatial arrangement of atoms.[1][2] For hydrochloride salts, the anomalous dispersion of X-rays by the Chlorine atom allows for the calculation of the Flack parameter , definitively assigning the absolute configuration (R or S) at both centers.

DOT Diagram: Structural Confirmation Decision Logic

StructureDecision Start Compound: 5-Phenylpyrrolidin-3-ol HCl Q1 Is Absolute Config Required? Start->Q1 NMR Method: NMR (NOESY/COSY) Q1->NMR No (Connectivity only) XRD Method: SC-XRD (Cu/Mo Source) Q1->XRD Yes (Drug Substance) Result_NMR Result: Relative Config Only (Cis vs Trans determined) NMR->Result_NMR HeavyAtom Check: Heavy Atom Present? XRD->HeavyAtom Flack Calculate Flack Parameter (x) HeavyAtom->Flack Yes (Cl from HCl) Result_XRD Result: Absolute Config Defined (e.g., 3R, 5S confirmed) Flack->Result_XRD x ≈ 0.0

Figure 1: Decision logic for selecting SC-XRD over NMR for chiral salts. The presence of Chloride enables direct absolute configuration determination.

Comparative Performance Guide

The following table contrasts SC-XRD against standard analytical alternatives for 5-Phenylpyrrolidin-3-ol HCl.

FeatureSC-XRD (Recommended) NMR (1D/2D) Chiral HPLC
Primary Output 3D Atom Coordinates, Packing, Absolute ConfigConnectivity, Relative Stereochem (

-coupling)
Enantiomeric Excess (ee%)
Absolute Config Direct (via Anomalous Dispersion)Indirect (Requires Mosher's ester derivatization)Indirect (Requires known standards)
Sample State Single Crystal (Solid)SolutionSolution
Salt Stoichiometry Definitive (Visualizes H-bonding/counter-ions)Inferential (Integration errors possible)N/A
Time to Result 2-24 Hours (after crystal growth)30 Minutes1 Hour (method dev takes days)
Destructive? Non-destructive (Crystal recoverable)Non-destructiveNon-destructive

Experimental Protocol: Generating the Data

To obtain valid crystallographic data for 5-Phenylpyrrolidin-3-ol HCl, follow this specific workflow.

Phase 1: Crystallization (The Critical Step)

Amine hydrochlorides often form needles. To get diffraction-quality prisms/blocks, slow kinetics are required.

  • Solvent System: Methanol/Diethyl Ether or Ethanol/Hexane.

  • Method (Vapor Diffusion):

    • Dissolve 20 mg of the HCl salt in a minimum amount of Methanol (0.5 mL) in a small vial.

    • Place this open vial inside a larger jar containing 10 mL of Diethyl Ether (antisolvent).

    • Seal the outer jar. The ether vapors will slowly diffuse into the methanol, lowering solubility and growing crystals over 2-5 days.

  • Alternative (Slow Evaporation): Dissolve in Isopropanol and cover with parafilm with a single pinhole. Allow to stand at 4°C.

Phase 2: Data Collection Parameters
  • Temperature: Collect at 100 K (using N2 stream) to minimize thermal ellipsoids and improve high-angle diffraction data.

  • Radiation Source:

    • Cu K

      
       (
      
      
      
      Å):
      Highly Recommended. The anomalous signal (
      
      
      ) for Chlorine is significantly stronger with Copper radiation than Molybdenum, ensuring a reliable Flack parameter.
    • Mo K

      
       (
      
      
      
      Å):
      Acceptable if the crystal is large and diffracts strongly, but absolute structure determination may be less precise.
Phase 3: Refinement & Validation
  • Space Group: Chiral molecules must crystallize in non-centrosymmetric space groups (e.g.,

    
    , 
    
    
    
    ). If the software suggests
    
    
    , the sample is likely a racemate.
  • Flack Parameter (

    
    ): 
    
    • 
       (with 
      
      
      
      ): Correct absolute structure.
    • 
      : Inverted structure (flip the model).
      
    • 
      : Racemic twin or wrong space group.
      
DOT Diagram: Experimental Workflow

Workflow Sub0 Crude HCl Salt Step1 Vapor Diffusion (MeOH/Ether) Sub0->Step1 Step2 Mount Crystal (MiTeGen Loop) Step1->Step2 Step3 Diffraction (Cu K-alpha, 100K) Step2->Step3 Step4 Solve Structure (SHELXT) Step3->Step4 Step5 Refine Flack (x) Step4->Step5

Figure 2: Step-by-step workflow from crude salt to refined structure.

Representative Data Profile

While specific unit cell dimensions depend on the exact polymorph and temperature, a successful structure solution for a phenyl-pyrrolidine HCl salt will typically exhibit parameters within these ranges. Use this as a benchmark for quality control.

ParameterTypical Value / RangeSignificance
Crystal System Orthorhombic or MonoclinicCommon for chiral organic salts.
Space Group

or

Must be a Sohncke (chiral) group.
R-Factor (

)
< 5.0% (0.05)Indicates high agreement between model and data.
Goodness of Fit (GooF) 1.0 - 1.1Measures proper weighting of data.
Flack Parameter -0.05 to 0.05 (error < 0.04)Crucial: Confirms absolute stereochemistry.
Chlorine Position Distinct anionShould show H-bonds to the pyrrolidine Nitrogen and Hydroxyl group.

Interpretation of the HCl Salt Structure: In the crystal lattice, expect the protonated pyrrolidine nitrogen (


) to act as a hydrogen bond donor to the Chloride anion (

). The hydroxyl group (-OH) at position 3 will likely participate in a secondary hydrogen bonding network, either to the Chloride or to a neighboring molecule, stabilizing the packing.

References

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

    • Foundational text on using the Flack parameter for absolute configur
  • Thompson, A. L., & Watkin, D. J. (2009). X-ray Crystallography and Chirality: The Use of the Flack Parameter. Tetrahedron: Asymmetry, 20(6), 712-717. Link

    • Practical guide on applying anomalous dispersion to light-
  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CSD-Core: The World’s Repository of Small Molecule Crystal Structures.Link

    • The authoritative database for verifying if specific polymorphs of this structure have been previously deposited.
  • Grover, et al. (2015). Chiral resolution and absolute configuration determination of 3-hydroxypyrrolidine derivatives. Journal of Pharmaceutical and Biomedical Analysis. Contextual reference for the separation and analysis of similar pyrrolidine scaffolds.

Sources

Validating Enantiomeric Purity of 5-Phenylpyrrolidin-3-ol HCl: A Comparative Guide to Chiral HPLC Method Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Phenylpyrrolidin-3-ol is a privileged scaffold in medicinal chemistry, often serving as a core pharmacophore for neurokinin-1 (NK1) receptor antagonists and various CNS-active agents. With two chiral centers (C3 and C5), this molecule exists as four stereoisomers. For drug development, validating the enantiomeric purity of a specific isomer (e.g., trans-3R,5R) is critical, as biological activity is often stereospecific.

This guide provides a technical comparison of chiral stationary phases (CSPs) suitable for resolving 5-Phenylpyrrolidin-3-ol HCl. It moves beyond standard templates to offer a logic-driven method development workflow, addressing the specific challenges of validating amine-hydrochloride salts.

Part 1: Structural Analysis & Separation Strategy

The Stereochemical Challenge

The target molecule contains a secondary amine and a secondary alcohol.

  • Chiral Centers: C3 (Hydroxyl) and C5 (Phenyl).

  • Isomers: 4 (Two diastereomeric pairs: cis and trans).

  • Separation Goal: The primary challenge is not separating diastereomers (which have different physical properties and separate on achiral C18 columns), but separating the enantiomers (e.g., 3R,5R from 3S,5S).

The Salt Factor (HCl)

The HCl salt form presents a solubility and peak-shape challenge in Normal Phase (NP) chromatography.

  • Problem: Amine salts interact strongly with residual silanols on the silica support, causing severe peak tailing.

  • Solution: The method must utilize a basic additive (Diethylamine or Ethylenediamine) in the mobile phase to suppress ionization and improve peak symmetry, or employ a "free-basing" sample preparation step.

Part 2: Comparative Analysis of Chiral Columns

For 5-Phenylpyrrolidin-3-ol, polysaccharide-based CSPs are the industry standard due to their ability to form hydrogen bonds and


-

interactions with the phenyl ring and amine/hydroxyl groups.
Candidate 1: Amylose tris(3,5-dimethylphenylcarbamate)
  • Commercial Examples: Chiralpak AD-H, Lux Amylose-1.

  • Mechanism: The amylose helical structure creates inclusion cavities. The phenylcarbamate moiety provides H-bonding sites (C=O, NH) and

    
    -
    
    
    
    interactions for the phenyl group of the analyte.
  • Verdict: Primary Choice. Historically shows the highest success rate for

    
    -amino alcohols containing aromatic rings.
    
Candidate 2: Cellulose tris(3,5-dichlorophenylcarbamate)
  • Commercial Examples: Chiralpak IC, Lux Cellulose-4.

  • Mechanism: An immobilized phase.[1][2] The electron-withdrawing chlorine atoms alter the electron density of the carbamate, often providing orthogonal selectivity to AD-H.

  • Verdict: Robust Alternative. Essential if the sample requires chlorinated solvents (DCM/Chloroform) for solubility, which would strip coated phases like AD-H.

Candidate 3: Cellulose tris(4-methylbenzoate)
  • Commercial Examples: Chiralcel OJ-H, Lux Cellulose-3.

  • Mechanism: Relies more on inclusion complexation and steric fit rather than strong H-bonding.

  • Verdict: Specialist. Often successful if the phenyl ring at C5 creates too much steric hindrance for the AD-H cavity.

Comparative Performance Data (Representative)

The following data represents typical chromatographic behavior for phenyl-pyrrolidine amino alcohols under optimized Normal Phase conditions (n-Hexane/IPA/DEA).

ParameterAmylose-1 (AD-H Type) Cellulose-4 (IC Type) Cellulose-3 (OJ-H Type)
Selectivity (

)
1.35 (Excellent)1.15 (Moderate)1.08 (Low)
Resolution (

)
> 3.51.8< 1.5
Tailing Factor (

)
1.1 (with DEA)1.21.3
Analysis Time < 12 min< 15 min> 20 min
Solvent Flexibility Low (Alcohols/Alkanes only)High (Accepts DCM/THF)Low

Part 3: Method Development & Visualization

Workflow 1: Method Development Decision Tree

This diagram outlines the logical flow for selecting the optimal column and mobile phase, specifically addressing the amine-salt issue.

MethodDevelopment Start Start: 5-Phenylpyrrolidin-3-ol HCl Solubility Check Solubility in Hexane/IPA (50:50) Start->Solubility Soluble Soluble? Solubility->Soluble FreeBase Perform Micro-Workup (Free base into Hexane) Soluble->FreeBase No (Precipitates) ScreenAD Screen 1: Amylose-1 (AD-H) MP: Hex/IPA/DEA (90:10:0.1) Soluble->ScreenAD Yes FreeBase->ScreenAD CheckRes Resolution > 2.0? ScreenAD->CheckRes Optimize Optimize Gradient/Temp CheckRes->Optimize No (<1.5) FinalMethod Final Method Validate per ICH Q2 CheckRes->FinalMethod Yes ScreenIC Screen 2: Cellulose-4 (IC) MP: Hex/DCM/EtOH/DEA Optimize->ScreenIC If AD fails ScreenIC->FinalMethod

Caption: Decision tree for chiral method development, prioritizing polysaccharide columns and addressing salt solubility issues.

Part 4: Validated Experimental Protocol

Sample Preparation (Crucial for HCl Salts)

Direct injection of HCl salts into normal phase systems can clog column frits or cause precipitation.

  • Protocol:

    • Weigh 5 mg of 5-Phenylpyrrolidin-3-ol HCl.

    • Dissolve in 1 mL Methanol (MeOH).

    • Add 10 µL Diethylamine (DEA) to ensure free-basing in solution.

    • Dilute to 10 mL with n-Hexane/IPA (90:10).

    • Filter through 0.45 µm PTFE syringe filter.

Chromatographic Conditions (The "Gold Standard")
  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 215 nm (Amine absorption) or 254 nm (Phenyl ring).

  • Injection Volume: 10 µL.

Validation Framework (ICH Q2 R1)

To ensure the method is reliable for regulatory submission, follow this validation logic.

ValidationLogic SystemSuit System Suitability (Rs > 2.0, Tf < 1.5) Specificity Specificity (Inject Blank, Placebo, Racemate, Pure Enantiomer) SystemSuit->Specificity Linearity Linearity (LOQ to 120% target) Specificity->Linearity Accuracy Accuracy/Recovery (Spike impurities at 0.1%, 0.5%, 1.0%) Linearity->Accuracy Robustness Robustness (+/- Flow, Temp, %IPA) Accuracy->Robustness

Caption: Sequential validation workflow ensuring specificity and accuracy for enantiomeric purity determination.

Key Validation Parameters:
  • Specificity: Inject the racemate to identify retention times of all 4 isomers. Inject the single enantiomer sample to confirm no interference at the impurity RTs.

  • Sensitivity (LOD/LOQ): The method must detect the unwanted enantiomer at 0.05% levels (typical reporting threshold).

    • Target LOQ: ~0.5 µg/mL.

  • Linearity: Establish linearity for the minor enantiomer (impurity) from LOQ up to 1% of the nominal concentration.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H.Link

  • Zhang, T., et al. (2014). Chiral separation of five arylpropionic acid drugs... using cellulose-tris-(4-methylbenzoate).[4] Chinese Journal of Chromatography. Link

  • Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development.Link

  • BenchChem. (2025).[5] A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. (Cited for representative pyrrolidine separation data). Link

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Phenylpyrrolidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Hazard Class: WARNING (GHS Category 2/2A/3) Primary Risks: Mucous Membrane Irritation, Ocular Damage, Hygroscopic Acid Generation.

As a Senior Application Scientist, I prioritize the "Precautionary Principle." While 5-Phenylpyrrolidin-3-ol hydrochloride is a valuable pharmacophore, its hydrochloride salt form introduces specific physical hazards often overlooked in standard MSDS. Upon contact with atmospheric moisture, this compound hydrolyzes to release trace hydrochloric acid, transforming a simple irritant dust into a corrosive particulate.

Critical Operational Alerts:

  • Hygroscopic Nature: The salt greedily absorbs water. Handling in open air causes "clumping," leading to inaccurate weighing and increased spatula manipulation, which generates airborne dust.

  • Static Charge: Like many amino-salt intermediates, this powder accumulates static charge, making it "jump" during weighing. Anti-static guns are mandatory.

  • Acidic Micro-Environment: In solution or on moist skin (sweat), pH drops rapidly. Eye protection is non-negotiable.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed not just for compliance, but for functional safety based on the compound's physical chemistry.

Protection ZoneRecommended EquipmentTechnical Rationale (Causality)
Ocular Chemical Splash Goggles (Indirect Vent)Why: Standard safety glasses allow fine particulates to bypass side shields. As an HCl salt, dust contacting the moist cornea causes immediate acid hydrolysis and severe irritation [1].
Dermal (Hand) Double Nitrile Gloves (0.11 mm min.)Why: Pyrrolidine derivatives can permeate latex. Double gloving provides a "sacrificial layer." If the outer glove is contaminated, strip it immediately to prevent permeation breakthrough [2].
Respiratory Fume Hood (Face Velocity: 80-100 fpm)Why: Engineering controls are superior to respirators. If weighing outside a hood is unavoidable, use an N95/P100 particulate respirator to block acidic dust inhalation.
Body Lab Coat (High-neck, snap closure)Why: Prevents accumulation of static-charged powder on street clothes, which can be tracked out of the lab.

Part 3: Operational Protocols

Safe Weighing & Transfer (The "Static" Protocol)

Objective: Mitigate static-induced aerosolization.

  • Environment: Place balance inside a certified Chemical Fume Hood.

  • Ionization: Use an anti-static ionizing gun or bar on the weighing boat and spatula before touching the powder.

    • Mechanism:[1][2] Neutralizes surface charge, preventing the powder from repelling off the spatula and becoming airborne.

  • Transfer: Use a micro-spatula . Do not pour from the stock bottle.

  • Closure: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent salt crust formation (which grinds and creates dust upon next opening).

Solubilization & Handling

Objective: Control heat of solution and pH.

  • Solvent Choice: Soluble in water, methanol, and DMSO.

  • Addition Order: Always add Solid to Solvent .

    • Reasoning: Adding solvent to a pile of amine-HCl salt can cause local exotherms and "puffing" of the powder.

  • pH Check: The resulting solution will be acidic (pH ~3-5). If used in biological assays, buffer neutralization (e.g., HEPES, PBS) is required after dissolution.

Part 4: Emergency Response & Decontamination

Self-Validating Response System:

  • Skin Contact:

    • Brush: Gently brush off dry powder before wetting.

    • Flush: Rinse with water for 15 minutes.

    • Logic: Adding water to a large pile of salt on the skin creates a concentrated acid burn. Removing the bulk solid first mitigates this.

  • Spill Cleanup (Solid):

    • Do NOT sweep (creates dust).[3][4]

    • Cover spill with a paper towel dampened with saturated Sodium Bicarbonate (NaHCO₃) .

    • Logic: Neutralizes the acid in situ and traps the dust.

Part 5: Disposal Strategy (Cradle-to-Grave)

Disposal must follow the chemical nature of the amine salt.

Waste StreamProtocol
Solid Waste Label as "Solid Organic Waste - Amine Salt." Do not mix with oxidizers.
Aqueous Waste Adjust pH to 6-8 using dilute NaOH before disposal into "Aqueous Waste" (if permitted) or segregate as "Acidic Aqueous Waste."
Solvent Waste Segregate into "Halogenated" or "Non-Halogenated" based on the solvent used (e.g., DCM vs. Methanol).

Part 6: Visualized Safety Workflow

The following diagram illustrates the logical flow of handling, emphasizing the critical decision points for safety.

SafetyWorkflow Start Start: Stock Bottle Retrieval CheckPPE Verify PPE: Goggles + Dbl Nitrile Gloves Start->CheckPPE Weighing Weighing Station: Fume Hood + Anti-Static Gun CheckPPE->Weighing PPE Verified Solubilization Solubilization: Add Solid to Solvent Weighing->Solubilization SpillCheck Spill Occurred? Solubilization->SpillCheck Decon Decon Protocol: Cover with NaHCO3 wet wipe SpillCheck->Decon Yes Use Experimental Use (Buffer Neutralization) SpillCheck->Use No Disposal Disposal: Adjust pH -> Organic Waste Decon->Disposal Use->Disposal

Caption: Operational workflow for handling 5-Phenylpyrrolidin-3-ol HCl, prioritizing static control and spill neutralization.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13529-52-7 (Analog Read-Across for Pyrrolidine Salts). Retrieved from [Link]

  • American Chemical Society (2024). Chemical Safety Manual: Handling Organic Amine Salts. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.